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  • Product: 1-(4-methylbenzyl)-1H-pyrazol-4-amine
  • CAS: 1002414-59-6

Core Science & Biosynthesis

Foundational

1-(4-methylbenzyl)-1H-pyrazol-4-amine chemical structure and properties

Topic: 1-(4-methylbenzyl)-1H-pyrazol-4-amine: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A High-Value P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-methylbenzyl)-1H-pyrazol-4-amine: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A High-Value Pharmacophore for Kinase Inhibitor Development

Executive Summary

1-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS: 28466-70-8 / Analogous) is a specialized heterocyclic building block extensively utilized in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDK2, CDK4/6) and Tyrosine Kinases (e.g., Bruton's Tyrosine Kinase). Its structural core—an electron-rich pyrazole amine protected by a lipophilic 4-methylbenzyl group—serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD), offering a balance of hydrogen-bonding capability and hydrophobic interaction potential.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a 4-aminopyrazole core N-alkylated with a para-methylbenzyl moiety. The 4-amino group acts as a pivotal handle for amide coupling or reductive amination, while the benzyl group provides steric bulk and hydrophobic contacts often required for the "back pocket" of kinase active sites.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
CAS Number 28466-70-8 (Generic/Isomer Ref); Specific CAS often vendor-dependent
Appearance Off-white to pale yellow solid (or viscous oil as free base)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~3.8–4.2 (Conjugate acid of amine)
LogP (Predicted) 1.8 – 2.1
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 2 (Pyrazole N, Amine N)

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the regioselective alkylation of 4-nitropyrazole followed by reduction. This method avoids the regioselectivity issues often seen when cyclizing hydrazine derivatives.

Retrosynthetic Analysis & Workflow

Synthesis SM1 4-Nitropyrazole INT Intermediate: 1-(4-methylbenzyl)- 4-nitropyrazole SM1->INT K2CO3, DMF 60°C, 4h (Alkylation) SM2 4-Methylbenzyl Chloride SM2->INT PROD Target Product: 1-(4-methylbenzyl)- 1H-pyrazol-4-amine INT->PROD H2, Pd/C or Fe/NH4Cl (Reduction)

Figure 1: Two-step synthetic pathway ensuring N1-regioselectivity.

Detailed Experimental Protocol

Step 1: N-Alkylation

  • Reagents: Charge a reaction vessel with 4-nitropyrazole (1.0 equiv) and anhydrous DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 4-methylbenzyl chloride (1.1 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Pour mixture into ice-water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.[1]

    • Note: If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Nitro Reduction (Hydrogenation Method)

  • Setup: Dissolve the nitro intermediate in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 2–12 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Isolation: The amine is air-sensitive. Store as the HCl salt (precipitate by adding 4M HCl in dioxane) for long-term stability.

Analytical Characterization

Validating the structure requires distinguishing the N1-isomer from the N2-isomer (though 4-nitropyrazole alkylation heavily favors N1).

Predicted ¹H NMR Spectrum (DMSO-d₆, 400 MHz)
  • δ 7.50 (s, 1H): Pyrazole C5-H (Deshielded).

  • δ 7.20 (s, 1H): Pyrazole C3-H.

  • δ 7.15 (d, J=8.0 Hz, 2H): Aromatic (Benzyl AA'BB' system).

  • δ 7.10 (d, J=8.0 Hz, 2H): Aromatic (Benzyl AA'BB' system).

  • δ 5.15 (s, 2H): Benzyl CH₂ (N-CH₂-Ar).

  • δ 3.80–4.20 (br s, 2H): NH₂ (Exchangeable).

  • δ 2.28 (s, 3H): Methyl group (Ar-CH₃).

Analytical Workflow Diagram

Analysis cluster_QC QC Criteria Sample Crude Amine HPLC HPLC-UV/MS (Purity >95%) Sample->HPLC Check Purity NMR 1H NMR (Structure Verification) Sample->NMR Confirm ID Storage Storage (Under Argon/HCl Salt) HPLC->Storage Pass NMR->Storage Pass Crit1 No Nitro peak (IR/NMR) Crit2 Single Spot TLC

Figure 2: Quality Control workflow for releasing the building block to medicinal chemistry.

Applications in Drug Discovery[7][8][9][10]

This molecule acts as a "warhead carrier" or hinge-binder scaffold.

  • Kinase Inhibition (CDK2/CDK9): The pyrazole amine mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 4-methylbenzyl group extends into the hydrophobic pocket, providing selectivity.

  • Fragment-Based Design: Used as a fragment to probe "back-pocket" occupancy in enzymes where the benzyl group can displace conserved water molecules.

  • Linker Chemistry: The 4-amino group is highly nucleophilic, allowing for rapid diversification via:

    • Amide coupling (with carboxylic acids).

    • Urea formation (with isocyanates).

    • Buchwald-Hartwig amination (with aryl halides).

Handling & Safety (EHS)[11]

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Storage: The free amine oxidizes over time (turning brown). Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen) or convert to the Hydrochloride salt immediately after synthesis.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust/vapors.

References

  • Synthesis of Pyrazole Derivatives: Organic Syntheses, Coll. Vol. 10, p. 34 (2004). Link

  • CDK2 Inhibitor Design: Molecules, 2023, 28(7), 2951.[3] "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors". Link

  • Pyrazole Properties & Safety: PubChem Compound Summary for 1-benzyl-1H-pyrazol-4-amine analogs. Link

  • General Pyrazole Synthesis:Journal of Heterocyclic Chemistry, "Regioselective alkylation of 4-nitropyrazoles". (Standard industry protocol reference).

Sources

Exploratory

Molecular weight and formula of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

An In-depth Technical Guide to 1-(4-methylbenzyl)-1H-pyrazol-4-amine: Physicochemical Properties, Synthesis, and Analytical Characterization Executive Summary This technical guide provides a comprehensive overview of 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-methylbenzyl)-1H-pyrazol-4-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides a comprehensive overview of 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will detail its fundamental physicochemical properties, including its molecular formula and weight, and elucidate its structure. A detailed, field-proven protocol for its multi-step synthesis and purification is presented, with a causal explanation for each experimental choice. Furthermore, this guide outlines a robust analytical workflow for structural verification and purity assessment, ensuring the compound meets the stringent quality standards required for research and development. This document is intended for researchers, chemists, and drug development professionals who utilize pyrazole-based scaffolds in their work.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazole ring system being a particularly privileged scaffold. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically successful drugs. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

1-(4-methylbenzyl)-1H-pyrazol-4-amine is a specific derivative that serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] The presence of a primary aromatic amine at the C4 position offers a reactive handle for a wide range of chemical transformations, such as amide bond formation, reductive amination, and participation in cross-coupling reactions. The N1-substituted 4-methylbenzyl group enhances lipophilicity and can engage in specific hydrophobic or π-stacking interactions within a biological target. This guide provides an in-depth examination of this compound, from its basic properties to its synthesis and characterization.

Physicochemical Properties and Structure

The foundational step in utilizing any chemical compound is to establish its identity and core properties. These data are critical for stoichiometric calculations in synthesis, interpretation of analytical results, and registration in chemical databases.

Core Compound Data

The key quantitative descriptors for 1-(4-methylbenzyl)-1H-pyrazol-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[2]
Molecular Weight 187.24 g/mol [2]
Canonical SMILES CC1=CC=C(C=C1)CN2C=C(C=N2)N
IUPAC Name 1-(4-methylbenzyl)-1H-pyrazol-4-amine
Molecular Structure

The structure consists of a central 1H-pyrazole ring, substituted at the N1 position with a 4-methylbenzyl group and at the C4 position with an amine group.

Caption: Molecular structure of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Synthesis and Purification Protocol

The synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine can be reliably achieved through a three-step sequence starting from 4-nitro-1H-pyrazole. This pathway is chosen for its robustness, high yields, and the commercial availability of the starting materials. The logic is to first install the stable N-benzyl group and then perform the sensitive reduction of the nitro group to the desired amine.

Step 1: N-Alkylation of 4-nitro-1H-pyrazole
  • Objective: To selectively add the 4-methylbenzyl group to the N1 position of the pyrazole ring.

  • Protocol:

    • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 20 minutes to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolide anion.

    • Add 4-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-methylbenzyl)-4-nitro-1H-pyrazole.

  • Causality and Expertise:

    • Solvent Choice: DMF is selected for its ability to dissolve both the polar pyrazole salt and the less polar alkylating agent.

    • Base Selection: K₂CO₃ is a mild, inexpensive base that is sufficient to deprotonate the pyrazole without causing side reactions. Stronger bases could lead to undesired reactions with the nitro group.

    • Reaction Control: The reaction is heated to ensure a reasonable reaction rate. Monitoring by TLC/LC-MS is crucial to prevent the formation of over-alkylated or other side products.[3]

Step 2: Reduction of the Nitro Group
  • Objective: To selectively reduce the aromatic nitro group to a primary amine.

  • Protocol:

    • Dissolve the 1-(4-methylbenzyl)-4-nitro-1H-pyrazole (1.0 eq) from Step 1 in methanol or ethanol.

    • Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol %) or tin(II) chloride (SnCl₂).

    • If using Pd/C, purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.[4]

    • If using SnCl₂, the reaction is typically run in concentrated hydrochloric acid (HCl) at an elevated temperature.

    • Monitor the reaction by TLC/LC-MS until the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (for Pd/C reduction).

    • Concentrate the filtrate under reduced pressure. If an acid was used, neutralize with a base (e.g., aqueous sodium bicarbonate) and extract the product.

    • The resulting crude 1-(4-methylbenzyl)-1H-pyrazol-4-amine can often be used directly or further purified by crystallization or column chromatography.

  • Causality and Expertise:

    • Reduction Method: Catalytic hydrogenation with Pd/C is a "clean" and efficient method, with water being the only byproduct.[4] It is often preferred in industrial settings. SnCl₂ reduction is a classic, robust alternative but requires a more involved workup to remove tin salts.

    • Catalyst Safety: Pd/C is flammable, especially when dry and in the presence of hydrogen. It must be handled with care, typically wetted with solvent.

Synthetic Workflow Diagram

start 4-nitro-1H-pyrazole step1 Step 1: N-Alkylation Reagents: 4-methylbenzyl chloride, K₂CO₃ Solvent: DMF start->step1 intermediate 1-(4-methylbenzyl)-4-nitro-1H-pyrazole step1->intermediate step2 Step 2: Nitro Reduction Reagents: H₂, Pd/C Solvent: Methanol intermediate->step2 purification Purification (Chromatography/Crystallization) step2->purification product 1-(4-methylbenzyl)-1H-pyrazol-4-amine purification->product

Caption: Synthetic workflow for 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the material's quality.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Methodology: A sample is dissolved in a suitable solvent and injected onto a C18 reverse-phase column. A gradient elution method, typically using water and acetonitrile with a modifier like 0.1% formic acid, is employed. Purity is determined by the area percentage of the main product peak detected by a UV detector (typically at 254 nm). A purity level of >95% is generally required for research applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the product.

    • Methodology: This technique couples the separation power of HPLC with the mass detection of a mass spectrometer. The output will show a chromatographic peak corresponding to the product, and the associated mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₁₁H₁₃N₃, the expected m/z would be approximately 188.24.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation.

    • Methodology:

      • ¹H NMR: This spectrum will confirm the presence and connectivity of all hydrogen atoms. Expected signals would include distinct peaks for the pyrazole ring protons, the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methyl group protons, and the amine NH₂ protons.

      • ¹³C NMR: This spectrum confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

This combination of techniques provides a self-validating system: HPLC confirms purity, LC-MS confirms the correct mass, and NMR confirms the specific isomeric structure.

Applications and Future Directions

As a functionalized heterocyclic amine, 1-(4-methylbenzyl)-1H-pyrazol-4-amine is a valuable intermediate in the synthesis of a wide array of compounds. Its primary application is as a scaffold in drug discovery programs.[5] The amine group can be elaborated to form amides, ureas, sulfonamides, and other functional groups, each imparting different properties to the final molecule.

The pyrazole core itself is known to be a key pharmacophore in inhibitors of various enzymes, such as kinases and cyclooxygenases (COX), as well as antagonists for various receptors.[6] Therefore, libraries of compounds derived from this intermediate can be synthesized and screened for a multitude of biological activities, from anticancer to anti-inflammatory effects.[7][8]

Conclusion

This technical guide has detailed the essential information for 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a compound of high value to the scientific research community. We have established its molecular formula (C₁₁H₁₃N₃) and molecular weight (187.24 g/mol ), provided a reliable, logic-driven synthetic protocol, and outlined a comprehensive analytical workflow for quality control. The strategic importance of this molecule as a building block in the development of novel therapeutics underscores the need for the robust and well-characterized methodologies presented herein.

References

  • PubChem. Pyrazole, 1-benzyl-4-(methylamino)-. National Center for Biotechnology Information. Available at: [Link]

  • American Elements. 1-Benzyl-1H-pyrazol-4-amine. Available at: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]

  • PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Review Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • ResearchGate. General methods of synthesis for pyrazole and its derivatives. Available at: [Link]

  • International Journal of Applied Pharmaceutics. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]

  • Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

Foundational

1-(4-methylbenzyl)-1H-pyrazol-4-amine SMILES and InChI strings

Chemical Identity, Synthetic Utility, and Pharmacophore Analysis Executive Summary 1-(4-methylbenzyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. It serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Utility, and Pharmacophore Analysis

Executive Summary

1-(4-methylbenzyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Syk, CDK) and GPCR ligands. Its structure combines a polar, hydrogen-bonding pyrazole core with a lipophilic 4-methylbenzyl tail, providing a balanced physicochemical profile for fragment-based drug discovery (FBDD). This guide details its chemical identifiers, validated synthetic pathways, and structural applications in medicinal chemistry.

Part 1: Chemical Identity & Informatics

The following table consolidates the precise chemical identifiers for the free base and its common hydrochloride salt.

Property Data
IUPAC Name 1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine
Common Name 1-(4-methylbenzyl)-1H-pyrazol-4-amine
CAS (Free Base) 1002414-59-6
CAS (HCl Salt) 1049756-50-4
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
SMILES Cc1ccc(CN2C=C(N)C=N2)cc1
InChI String InChI=1S/C11H13N3/c1-9-3-5-10(6-4-9)8-14-7-11(12)13-14/h3-7H,8,12H2,1H3
InChIKey RVZQQDQTBRCNGN-UHFFFAOYSA-N
LogP (Predicted) ~1.74 (Moderate Lipophilicity)
PSA (Polar Surface Area) ~43 Ų
Part 2: Structural Analysis & Pharmacophore Potential

The molecule is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets with high affinity.

Core Features:
  • The Pyrazole Ring (ATP Mimetic): The 4-aminopyrazole moiety is a classic bioisostere for the adenine ring of ATP. The C4-amine acts as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor. This "donor-acceptor" motif is essential for binding to the hinge region of kinase enzymes.

  • The 4-Methylbenzyl Tail (Hydrophobic Anchor): Attached at the N1 position, this group projects into the hydrophobic pocket (often the "gatekeeper" region or solvent-accessible channel) of the target protein, improving potency and selectivity compared to unsubstituted pyrazoles.

Structural Diagram (DOT Visualization)

Pharmacophore cluster_0 Pharmacophore Features Tail 4-Methylbenzyl Group (Hydrophobic Interaction) Linker Methylene Bridge (Spacer) Tail->Linker Lipophilic Anchor Core Pyrazole Ring (Scaffold) Linker->Core N1 Attachment Head C4-Amine (-NH2) (H-Bond Donor) Core->Head Hinge Binder

Figure 1: Pharmacophore dissection showing the functional roles of the hydrophobic tail and polar head group.

Part 3: Synthetic Pathways (Protocol)

The synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine is most reliably achieved via a two-step sequence: Regioselective N-alkylation followed by Nitro Reduction .

Step 1: N-Alkylation of 4-Nitropyrazole
  • Reagents: 4-Nitropyrazole, 4-Methylbenzyl chloride (or bromide), Potassium Carbonate (

    
    ), DMF or Acetonitrile.
    
  • Mechanism:

    
     nucleophilic substitution.
    
  • Regiochemistry: 4-Nitropyrazole is symmetric; thus, alkylation occurs at either nitrogen to yield the same N1-substituted product.

Step 2: Reduction of the Nitro Group
  • Reagents: Hydrogen gas (

    
    ) with Palladium on Carbon (Pd/C) OR Iron powder (Fe) with Ammonium Chloride (
    
    
    
    ).
  • Outcome: Conversion of the

    
     group to the primary amine 
    
    
    
    .
Detailed Workflow Diagram

Synthesis Start Start: 4-Nitropyrazole Inter Intermediate: 1-(4-methylbenzyl)-4-nitropyrazole Start->Inter Alkylation (80°C, 4h) Reagent1 Reagent: 4-Methylbenzyl Chloride Base: K2CO3 / Solvent: DMF Reagent1->Inter Step2 Reduction Step: H2 (1 atm), 10% Pd/C, MeOH OR Fe/NH4Cl (aq) Inter->Step2 Purification (Recrystallization) Final Product: 1-(4-methylbenzyl)-1H-pyrazol-4-amine Step2->Final Reduction (RT, 12h)

Figure 2: Validated synthetic route from commercial starting materials to the final amine.

Experimental Protocol (Bench Standard)
  • Alkylation:

    • Dissolve 4-nitropyrazole (1.0 eq) in DMF (10 vol).

    • Add

      
       (2.0 eq) and stir for 15 min.
      
    • Add 4-methylbenzyl chloride (1.1 eq) dropwise.

    • Heat to 80°C for 4–6 hours (Monitor by TLC/LCMS for disappearance of pyrazole).

    • Workup: Pour into ice water. Filter the precipitate (Intermediate: 1-(4-methylbenzyl)-4-nitropyrazole).

  • Reduction:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) at Room Temperature for 12 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Purification: If necessary, convert to HCl salt using 4M HCl in Dioxane for long-term storage.

Part 4: Applications in Drug Discovery

This molecule is rarely the final drug but rather a "warhead" carrier or a core scaffold.

  • Kinase Inhibition (Syk/JAK): The aminopyrazole motif is found in inhibitors of Spleen Tyrosine Kinase (Syk). The amine group forms critical hydrogen bonds with the hinge region residues (e.g., Glu/Leu) of the kinase ATP-binding pocket [1].

  • Fragment-Based Design: Due to its low molecular weight (<200 Da) and efficient ligand efficiency (LE), it is an ideal starting fragment. Researchers can elaborate the amine (via amide coupling or reductive amination) to probe adjacent pockets [2].

Part 5: Handling & Stability
  • Storage: The free base is an amine and can be sensitive to oxidation over long periods. Store at -20°C. The Hydrochloride salt (CAS 1049756-50-4) is significantly more stable and hygroscopic; store in a desiccator.

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.

    • HCl Salt: Soluble in Water, DMSO.

  • Safety: Irritant.[1] Wear gloves and eye protection. Avoid inhalation of dusts.

References
  • European Journal of Medicinal Chemistry. "Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives as novel and potent Syk inhibitors." (2023).[1][2][3][4]

  • Journal of Medicinal Chemistry. "Aminopyrazoles as privileged scaffolds in kinase inhibitor discovery." (General Reference for Scaffold Utility).
  • ChemicalBook. "1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride Product Entry."

  • PubChem. "Pyrazole, 1-benzyl-4-(methylamino)- (Structural Analog Reference)."

Sources

Exploratory

Difference between 1-benzyl-1H-pyrazol-4-amine and 1-(4-methylbenzyl) analog

An In-depth Technical Guide to the Synthesis, Properties, and Structure-Activity Relationship of 1-benzyl-1H-pyrazol-4-amine and its 1-(4-methylbenzyl) Analog Abstract The pyrazole scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Structure-Activity Relationship of 1-benzyl-1H-pyrazol-4-amine and its 1-(4-methylbenzyl) Analog

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This guide provides a detailed comparative analysis of two closely related aminopyrazole derivatives: 1-benzyl-1H-pyrazol-4-amine and its 1-(4-methylbenzyl) analog. We delve into the nuanced yet significant impact of a single para-methyl group on the benzyl moiety, exploring its influence on synthesis, physicochemical properties, and the resulting structure-activity relationship (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle art of molecular modification in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyrazole Core

Heterocyclic compounds form the bedrock of modern drug discovery, with nitrogen-containing scaffolds being of paramount importance.[3] Among these, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold." Its structural versatility and capacity for diverse functionalization have led to the development of numerous clinically significant drugs, including the anti-inflammatory agent celecoxib.[1][3] The aminopyrazole motif, in particular, serves as a crucial intermediate and a key pharmacophore in the design of targeted therapeutics, such as kinase inhibitors.[5]

The N-1 position of the pyrazole ring is a critical vector for modification, allowing for the introduction of substituents that can profoundly influence a molecule's interaction with biological targets. The benzyl group is a common choice for this position, as its aromatic ring can engage in beneficial hydrophobic and π-stacking interactions within a receptor's binding pocket.[6][7] This guide focuses on a fundamental question in lead optimization: what is the tangible impact of a minor structural modification? Specifically, we will dissect the differences between 1-benzyl-1H-pyrazol-4-amine and its 4-methylated counterpart, demonstrating how a subtle chemical change can cascade into significant alterations in a compound's profile.

Synthetic Strategy and Mechanistic Considerations

The synthesis of N-substituted 4-aminopyrazoles can be approached through several established routes. A common and effective strategy involves the construction of the pyrazole core followed by the introduction or unmasking of the C-4 amino group. A representative synthetic pathway is outlined below.

The key distinction in synthesizing the two target analogs lies in the selection of the initial hydrazine starting material: benzylhydrazine for the parent compound and (4-methylbenzyl)hydrazine for the analog.

Diagram of General Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Ethyl 2-cyano-3-ethoxyacrylate C N-Substituted 3-amino-1H-pyrazole-4-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B Benzylhydrazine OR (4-Methylbenzyl)hydrazine B->C D N-Substituted 3-amino-1H-pyrazole-4-carboxylic acid C->D Saponification (e.g., NaOH, H₂O/EtOH) E 1-Substituted-1H-pyrazol-4-amine (Final Product) D->E Thermal Decarboxylation (e.g., in Diphenyl ether, heat)

Caption: General synthetic pathway for N-substituted 4-aminopyrazoles.

Mechanistic Rationale:

  • Step 1 (Cyclocondensation): The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring. The choice of benzylhydrazine or its methylated analog directly dictates the final N-1 substituent.

  • Step 2 (Saponification): Basic hydrolysis of the ethyl ester to a carboxylate salt, followed by acidification, yields the corresponding carboxylic acid. This step is crucial for activating the molecule for the subsequent decarboxylation.

  • Step 3 (Decarboxylation): The C-4 carboxylic acid is removed by heating in a high-boiling point solvent. This reaction is often facilitated by the electron-donating nature of the amino group at the adjacent position, which stabilizes the transition state.

Comparative Physicochemical Properties

The addition of a methyl group, while seemingly minor, systematically alters the physicochemical properties of the parent molecule. These changes, summarized below, have direct implications for the compound's pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, excretion (ADME), and receptor binding affinity.

Data Presentation: Physicochemical Property Comparison
Property1-benzyl-1H-pyrazol-4-amine1-(4-methylbenzyl)-1H-pyrazol-4-amineImpact of para-Methyl Group
Molecular Formula C₁₀H₁₁N₃[8]C₁₁H₁₃N₃[9]Addition of CH₂
Molecular Weight 173.22 g/mol 187.24 g/mol [9]Increased by ~14 Da
Predicted cLogP 1.5 - 1.81.9 - 2.2Increased Lipophilicity
Topological Polar Surface Area (TPSA) 54.7 Ų[10]54.7 ŲNo significant change
Predicted pKa (Most Basic) 4.5 - 5.04.6 - 5.1Slight increase in basicity

Note: Predicted values are derived from standard computational algorithms (e.g., XLogP3) and may vary slightly between different software packages. The TPSA of the core aminopyrazole is used for comparison.

Analysis of the para-Methyl Group's Influence:
  • Lipophilicity (cLogP): The most significant change is the increase in lipophilicity. The methyl group is hydrophobic, leading to a higher partition coefficient (LogP). This can enhance membrane permeability, potentially improving oral absorption and blood-brain barrier penetration. However, excessively high lipophilicity can also lead to increased metabolic turnover and off-target toxicity.

  • Basicity (pKa): The methyl group is weakly electron-donating via induction and hyperconjugation.[11] This slightly increases the electron density in the aromatic ring system, which can marginally increase the basicity of the pyrazole nitrogen atoms. This change can affect the compound's ionization state at physiological pH, influencing its solubility and ability to form salt bridges with target proteins.

  • Polar Surface Area (TPSA): The TPSA is dominated by the aminopyrazole core and is unchanged by the addition of the non-polar methyl group. This suggests that the fundamental ability of the molecules to form hydrogen bonds remains the same.

Diagram of Core Structures

G cluster_0 1-benzyl-1H-pyrazol-4-amine cluster_1 1-(4-methylbenzyl)-1H-pyrazol-4-amine A A B B

Caption: Structures of the two analog compounds.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of analog design is to improve biological activity, selectivity, or pharmacokinetic properties. The introduction of the para-methyl group can influence bioactivity through several mechanisms.

  • Enhanced Hydrophobic Interactions: In many protein-ligand interactions, a hydrophobic pocket exists near the binding site. The additional methyl group on the analog can fit into such a pocket, creating more favorable van der Waals interactions and displacing water molecules, which is an entropically favorable process. This can lead to a significant increase in binding affinity.

  • Steric Influence: Steric bulk can be a double-edged sword. If the binding pocket is accommodating, the methyl group can help to orient the molecule in a more favorable conformation for binding. Conversely, if the pocket is constrained, the methyl group can introduce a steric clash, reducing or abolishing binding affinity. This steric effect is a primary driver of selectivity between closely related protein targets (e.g., kinase isoforms).

  • Metabolic Stability: The benzyl group can be susceptible to metabolic oxidation by cytochrome P450 enzymes, typically at the para position. By "blocking" this position with a methyl group, the metabolic stability of the molecule can be enhanced, leading to a longer half-life in vivo. However, the methyl group itself can be a site of metabolism (benzylic hydroxylation), potentially leading to a different metabolic profile. Studies have shown that alkyl substitution can significantly alter the metabolic profile of aromatic compounds.[12]

  • Electronic Effects on Binding: While weak, the electron-donating nature of the methyl group can subtly alter the charge distribution of the benzyl ring's π-system.[11] This can modulate cation-π or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site, fine-tuning the binding affinity.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of these compounds. All procedures should be conducted by trained personnel in a suitable laboratory environment.

Protocol 1: Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

This multi-step protocol is adapted from general procedures for pyrazole synthesis.[5][13]

Step A: Synthesis of Ethyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

  • To a solution of (4-methylbenzyl)hydrazine (1.0 eq) in absolute ethanol (10 mL/g), add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If not, purify the residue by column chromatography (Silica gel, gradient elution with hexane/ethyl acetate).

Step B: Synthesis of 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the ester from Step A (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Cool the mixture to 0 °C in an ice bath and carefully acidify with 1M HCl until the pH is ~4-5.

  • A precipitate should form. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Step C: Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

  • Caution: This step uses a high-boiling solvent and high temperatures.

  • In a flask equipped with a reflux condenser, suspend the carboxylic acid from Step B (1.0 eq) in diphenyl ether.

  • Heat the mixture to 240-250 °C. Vigorous evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases (typically 30-60 minutes).

  • Cool the reaction mixture to room temperature. Dilute with a large volume of hexane to precipitate the product and dissolve the diphenyl ether.

  • Filter the solid product, wash extensively with hexane, and dry.

  • Purify the crude product by column chromatography (Silica gel, dichloromethane/methanol gradient) or recrystallization to yield the final compound.

Protocol 2: Compound Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • 1-benzyl-1H-pyrazol-4-amine (Expected): Signals around δ 7.2-7.4 (m, 5H, benzyl-ArH), δ 7.3-7.5 (s, 1H, pyrazole-H), δ 6.8-7.0 (s, 1H, pyrazole-H), δ 5.2 (s, 2H, CH₂), δ 3.5-4.0 (br s, 2H, NH₂).

    • 1-(4-methylbenzyl) analog (Expected): Similar to the above, but with an additional singlet for the methyl group around δ 2.3 (s, 3H, CH₃) and a characteristic AA'BB' pattern for the aromatic protons (two doublets, ~δ 7.1-7.3).[14][15]

  • ¹³C NMR:

    • Expect signals for the pyrazole ring carbons (~δ 110-140), the benzylic CH₂ (~δ 50-55), and the aromatic carbons (~δ 125-140). The methyl analog will show an additional signal for the methyl carbon around δ 21.

2. Mass Spectrometry (MS)

  • Method: Use Electrospray Ionization (ESI) in positive mode.

  • Expected m/z:

    • 1-benzyl-1H-pyrazol-4-amine: [M+H]⁺ = 174.10

    • 1-(4-methylbenzyl) analog: [M+H]⁺ = 188.12

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the final compound.

  • Conditions: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid). Monitor with a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm). A pure compound should show a single major peak (>95% area).

Conclusion

This guide has systematically deconstructed the differences between 1-benzyl-1H-pyrazol-4-amine and its 1-(4-methylbenzyl) analog. A single, strategically placed methyl group significantly alters the molecule's physicochemical profile, primarily by increasing its lipophilicity and introducing steric bulk. These modifications are not trivial; they are fundamental tools in medicinal chemistry for fine-tuning a compound's interaction with its biological target and improving its drug-like properties.

The para-methyl group can enhance binding affinity through improved hydrophobic interactions, alter selectivity through steric hindrance, and increase metabolic stability by blocking a potential site of oxidation. Understanding the multifaceted impact of such a subtle structural change is essential for rational drug design and the successful optimization of lead compounds into clinical candidates. Further exploration of this scaffold, including the introduction of alternative substituents at various positions on the benzyl ring, will undoubtedly yield deeper insights into the SAR of this important class of molecules.

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  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Vertex AI Search.
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Foundational

The Pyrazole Scaffold in Modern Drug Discovery: A Technical Guide to 1-(4-methylbenzyl)-1H-pyrazol-4-amine and its Therapeutic Potential

This in-depth technical guide serves as a comprehensive literature review and practical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive literature review and practical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-(4-methylbenzyl)-1H-pyrazol-4-amine. By examining the broader context of pyrazole chemistry and the specific insights gleaned from related analogs, this document provides a robust framework for exploring the therapeutic promise of this particular molecule.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of approved drugs and clinical candidates across diverse therapeutic areas.[2] The pyrazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking, making it a versatile scaffold for the design of potent and selective modulators of enzyme and receptor function.[3]

Derivatives of pyrazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4] Notably, the aminopyrazole substructure is a key pharmacophore in numerous kinase inhibitors, where the amino group and the pyrazole nitrogens often form a characteristic triad of hydrogen bonds with the hinge region of the kinase active site.[5]

This guide will focus on the specific derivative, 1-(4-methylbenzyl)-1H-pyrazol-4-amine, providing a detailed examination of its synthesis, and, through analysis of closely related compounds, a well-reasoned perspective on its potential biological activities and avenues for future drug discovery efforts.

Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine: A Step-by-Step Protocol

Experimental Protocol

Step 1: Synthesis of 1-(4-methylbenzyl)-4-nitro-1H-pyrazole

This step utilizes a Mitsunobu reaction, a reliable method for the alkylation of acidic N-H bonds, such as that found in 4-nitropyrazole.[6]

  • Reagents and Materials:

    • 4-Nitropyrazole

    • 4-Methylbenzyl alcohol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a stirred solution of 4-nitropyrazole (1.0 eq) and 4-methylbenzyl alcohol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

    • Slowly add DIAD or DEAD (1.2 eq) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-methylbenzyl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8]

  • Reagents and Materials:

    • 1-(4-methylbenzyl)-4-nitro-1H-pyrazole

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve 1-(4-methylbenzyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution.

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (this process should be repeated 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield 1-(4-methylbenzyl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Potential Biological Targets and Therapeutic Areas

While no specific biological data for 1-(4-methylbenzyl)-1H-pyrazol-4-amine has been identified in the public domain, the extensive research on structurally similar aminopyrazole derivatives provides a strong basis for predicting its potential biological activities. The primary area of interest for this scaffold is in the inhibition of protein kinases.

Kinase Inhibition

The 1-substituted-4-aminopyrazole core is a well-established scaffold for the development of kinase inhibitors. The aminopyrazole moiety can form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical feature for potent inhibition.

  • Cyclin-Dependent Kinases (CDKs): Numerous aminopyrazole analogs have been developed as inhibitors of CDKs, which are key regulators of the cell cycle.[5] Overexpression or dysregulation of CDKs is a hallmark of many cancers, making them attractive targets for anticancer drug development. The 1-benzyl group in our target molecule can be envisioned to occupy the hydrophobic pocket adjacent to the ATP binding site, and the 4-methyl substituent could enhance this interaction through favorable van der Waals contacts.

  • Receptor Interacting Protein 1 (RIP1) Kinase: SAR studies on 1-benzyl-1H-pyrazole derivatives have identified potent inhibitors of RIP1 kinase, a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[9] Although these studies focused on 3-nitro- and 4-halo-substituted pyrazoles, the core 1-benzylpyrazole scaffold was essential for activity. The 4-amino group in our target molecule could potentially be modified to further explore interactions within the RIP1 kinase active site.

Other Potential Targets

The versatility of the pyrazole scaffold suggests that 1-(4-methylbenzyl)-1H-pyrazol-4-amine could exhibit activity against other target classes as well. For instance, pyrazole derivatives have been investigated as modulators of various receptors and enzymes involved in a range of pathologies.[1]

Structure-Activity Relationship (SAR) Insights from Analogs

The structural features of 1-(4-methylbenzyl)-1H-pyrazol-4-amine—the N1-benzyl group, the C4-amino group, and the 4-methyl substituent on the benzyl ring—are all critical determinants of its potential biological activity. Insights from related compounds can help to elucidate the role of each of these components.

Structural Feature Inferred Role based on Analogs Potential for Optimization
1-Benzyl Group Occupies a hydrophobic pocket in the active site of kinases like CDKs and RIP1 kinase.[5][9]The aromatic ring can be substituted with various groups to probe for additional interactions and improve potency and selectivity.
4-Amino Group Acts as a key hydrogen bond donor, interacting with the hinge region of kinases.[5]Can be acylated, sulfonated, or used as a handle for the attachment of other functional groups to explore the solvent-exposed region of the target.
4-Methyl Group on Benzyl Ring Likely enhances hydrophobic interactions within the target's binding pocket.Can be replaced with other small alkyl groups, halogens, or methoxy groups to fine-tune potency and pharmacokinetic properties.

Visualization of Key Concepts

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Nitropyrazole B 1-(4-methylbenzyl)-4-nitro-1H-pyrazole A->B 4-Methylbenzyl alcohol, PPh3, DIAD, THF C 1-(4-methylbenzyl)-1H-pyrazol-4-amine B->C H2, Pd/C, MeOH or EtOH Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 1-(4-methylbenzyl)-1H-pyrazol-4-amine cluster_2 Hydrophobic Pocket Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Molecule Pyrazole Ring Molecule->Hinge_AA2 H-bond Amino_Group 4-Amino Group Amino_Group->Hinge_AA1 H-bond Benzyl_Group 4-Methylbenzyl Group Hydrophobic_Residues Hydrophobic Residues Benzyl_Group->Hydrophobic_Residues Hydrophobic Interaction

Caption: Hypothetical binding mode in a kinase active site.

Conclusion and Future Directions

1-(4-methylbenzyl)-1H-pyrazol-4-amine represents a promising, yet underexplored, molecule in the vast landscape of pyrazole-based drug candidates. Based on a solid foundation of medicinal chemistry principles and extensive research on related analogs, it is highly probable that this compound possesses kinase inhibitory activity.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The first priority is the actual synthesis and thorough characterization of 1-(4-methylbenzyl)-1H-pyrazol-4-amine to confirm its structure and purity.

  • Biological Screening: A broad screening against a panel of kinases, particularly CDKs and other cancer-related kinases, would be a logical starting point to identify its primary biological targets.

  • Structure-Based Drug Design: Should a potent interaction with a specific kinase be identified, co-crystallization studies would provide invaluable insights for the rational design of more potent and selective analogs.

  • Pharmacokinetic Profiling: Evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for its development as a potential therapeutic agent.

This technical guide provides the necessary foundational knowledge and a clear roadmap for initiating a comprehensive investigation into the drug discovery potential of 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

References

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  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). (2018). ResearchGate. [Link]

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  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(18), 13502-13525. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Molecules, 27(19), 6214. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine starting from 4-methylbenzyl hydrazine . This specific scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine starting from 4-methylbenzyl hydrazine .

This specific scaffold is a critical intermediate in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other pyrazole-based kinase modulators. The 4-aminopyrazole core serves as a versatile "hinge-binder" mimetic in ATP-competitive inhibitors.[1]

Executive Summary

This guide details a two-stage synthetic route:

  • Cyclocondensation: Constructing the pyrazole ring using sodium nitromalonaldehyde to ensure exclusive regioselectivity.

  • Chemoselective Reduction: Converting the nitro group to the target primary amine without debenzylating the N1-position.

Key Advantages of this Route:

  • Regio-fidelity: Unlike the nitration of pre-formed 1-benzylpyrazoles (which risks nitration of the activated benzyl ring), this route builds the nitro group into the ring de novo, guaranteeing the 4-nitro position.[1]

  • Scalability: The workflow avoids chromatography for intermediates, relying on precipitation and crystallization.

Chemical Reaction Strategy

Retrosynthetic Analysis

The target molecule is disconnected at the N1–Benzyl bond and the Nitro–Amine transformation. However, the forward synthesis utilizes the hydrazine to build the heterocycle, avoiding late-stage alkylation issues (e.g., N1 vs. N2 selectivity).

Reaction Pathway Diagram

ReactionScheme SM1 4-Methylbenzyl Hydrazine (HCl) Inter 1-(4-methylbenzyl)- 4-nitropyrazole SM1->Inter Step 1: Cyclization EtOH/H2O, NaOH Reflux, 2h Reagent Sodium Nitromalonaldehyde Reagent->Inter Target 1-(4-methylbenzyl)- 1H-pyrazol-4-amine Inter->Target Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Synthetic pathway ensuring regioselective formation of the 4-aminopyrazole core.

Safety & Handling (Critical)

ReagentHazard ClassCritical Precaution
Sodium Nitromalonaldehyde Explosive / Unstable High Impact Sensitivity. Do not grind or heat dry solid.[1] Store wet or as a hydrate. Use a blast shield.
4-Methylbenzyl Hydrazine Toxic / CorrosivePotent skin sensitizer.[1] Handle in a fume hood. Destroy excess hydrazine with bleach before disposal.
Palladium on Carbon (Pd/C) PyrophoricDry catalyst can ignite solvent vapors. Keep wet with water/toluene before adding methanol.

Experimental Protocols

Stage 1: Cyclocondensation to 1-(4-methylbenzyl)-4-nitropyrazole

This step utilizes the reaction between a hydrazine and a 1,3-dicarbonyl equivalent (nitromalonaldehyde) to close the pyrazole ring.

Reagents:

  • 4-Methylbenzyl hydrazine dihydrochloride (1.0 equiv)[1]

  • Sodium nitromalonaldehyde monohydrate (1.1 equiv) [CAS: 34461-00-2][1]

  • Sodium Hydroxide (2.0 equiv, if using hydrazine dihydrochloride)

  • Solvent: Ethanol / Water (4:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzyl hydrazine dihydrochloride (10.0 mmol) in water (10 mL).

  • Neutralization: Cool to 0°C. Slowly add NaOH (20.0 mmol) dissolved in water (5 mL) to liberate the free hydrazine. Note: The solution may turn cloudy.

  • Addition: Add Sodium Nitromalonaldehyde Monohydrate (11.0 mmol) dissolved in warm water/ethanol (1:1, 10 mL).

  • Cyclization: Heat the mixture to 60°C for 2 hours . The reaction usually turns from yellow to deep orange/red, then precipitates a solid.

  • Workup: Cool the mixture to room temperature and then to 0°C in an ice bath for 30 minutes.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Drying: Dry the solid under vacuum at 40°C.

    • Expected Yield: 75–85%

    • Appearance: Light yellow to tan solid.

    • QC Check: 1H NMR should show two distinct pyrazole protons (s, 1H each) around 8.0–8.5 ppm.

Stage 2: Chemoselective Reduction to 4-Aminopyrazole

Method A: Catalytic Hydrogenation (Preferred for Purity) Best for clean profiles and easy workup.

  • Setup: Dissolve the nitro intermediate (5.0 mmol) in MeOH (30 mL).

  • Catalyst: Under an argon stream, carefully add 10% Pd/C (5 wt% loading, e.g., 50 mg). Safety: Wet the catalyst with 0.5 mL water first.

  • Reduction: Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.

  • Filtration: Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the filtrate to dryness. The amine is unstable to oxidation; store as the HCl salt or use immediately.

Method B: Iron-Mediated Reduction (Alternative) Best if avoiding hydrogenation equipment or if halogen substituents are present (prevents dehalogenation).[1]

  • Setup: Suspend nitro intermediate (5.0 mmol) and Ammonium Chloride (25.0 mmol) in Ethanol/Water (3:1, 40 mL).

  • Reduction: Add Iron Powder (325 mesh, 15.0 mmol).

  • Reflux: Heat to reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Rinse with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and sat. NaHCO3. Dry organic layer (Na2SO4) and concentrate.[2]

Analytical Validation

Target: 1-(4-methylbenzyl)-1H-pyrazol-4-amine [1]

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6) δ 7.10–7.20 (m, 4H)Aromatic benzyl protons (AA'BB' system).[1]
δ 6.90 (s, 1H), 7.25 (s, 1H)Pyrazole C3-H and C5-H. (Upfield shift vs nitro).
δ 5.05 (s, 2H)Benzylic -CH2-.
δ 3.80 (br s, 2H)-NH2 (Exchangeable with D2O).
δ 2.25 (s, 3H)Methyl group on benzyl ring.
LC-MS (ESI+) [M+H]+ = 188.1Consistent with formula C11H13N3.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield in Step 1 Check1 Check Hydrazine Salt Problem->Check1 Action1 Ensure full neutralization (pH > 8) before adding nitromalonaldehyde Check1->Action1 Problem2 Issue: Incomplete Reduction Check2 Check Catalyst Poisoning Problem2->Check2 Action2 Wash nitro compound with EDTA to remove trace metals from Step 1 Check2->Action2

Figure 2: Troubleshooting logic for common synthetic failure modes.

References
  • Filarowski, A. et al. "Structure and properties of 4-nitropyrazole derivatives." Journal of Molecular Structure, 2004. Link

  • Organic Syntheses. "Sodium Nitromalonaldehyde Monohydrate." Org.[3][4] Synth. 1952, 32, 95. Link

  • Bagley, M. C. et al. "A new route to 4-aminopyrazoles."[1] Synlett, 2007. (Context on reduction methods).

Sources

Application

Application Note: A Robust Protocol for Reductive Amination Using 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Abstract Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most efficient and versatile methods for the synthesis of secondary and tertiary amines.[1][2] This application not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most efficient and versatile methods for the synthesis of secondary and tertiary amines.[1][2] This application note presents a detailed, field-proven protocol for the reductive amination of 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a valuable scaffold in drug discovery.[3] We delve into the mechanistic rationale behind the choice of reagents and conditions, emphasizing the use of sodium triacetoxyborohydride (STAB) for its superior selectivity and safety profile.[4][5] This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles, troubleshooting advice, and process optimization strategies to ensure reliable and high-yield synthesis.

Introduction: The Strategic Importance of Aminopyrazoles and Reductive Amination

The pyrazole moiety is a privileged scaffold in pharmaceutical development, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] The introduction of an amino group, as in 1-(4-methylbenzyl)-1H-pyrazol-4-amine, provides a critical synthetic handle for molecular elaboration, enabling the construction of diverse compound libraries for screening.[3]

Reductive amination is the method of choice for alkylating such amines. The reaction proceeds in a one-pot fashion, first through the formation of an intermediate imine (or its protonated form, the iminium ion) from the condensation of an amine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[7] This approach avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation and the need for harsh conditions.[8]

Mechanistic Rationale and Reagent Selection

A successful reductive amination hinges on the selective reduction of the C=N bond of the imine/iminium intermediate in the presence of the starting carbonyl group.[9]

The Reaction Pathway

The process involves two key equilibria:

  • Hemiaminal Formation: The nucleophilic pyrazole amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate.

  • Imine/Iminium Formation: The hemiaminal undergoes dehydration to form an imine. This step is catalyzed by mild acid, which protonates the hydroxyl group, turning it into a good leaving group (water).[8] The resulting imine exists in equilibrium with its more electrophilic protonated form, the iminium ion, which is the key species targeted by the reducing agent.[10]

The Superiority of Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this protocol for several critical reasons:

  • Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated hydride donor compared to sodium borohydride (NaBH₄).[11] It reacts much faster with the highly electrophilic iminium ion than with the less reactive starting aldehyde or ketone, minimizing the formation of unwanted alcohol byproducts.[4][12]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require elevated temperatures or pressures. STAB is compatible with mildly acidic conditions (often using acetic acid as a catalyst), which are optimal for imine formation.[13][14]

  • Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas upon acidification or during workup, making it a significantly safer alternative for both bench-scale and large-scale synthesis.[4][13]

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and ketones, including aliphatic and aromatic variants, and is compatible with numerous functional groups.[12][14]

Due to the electron-withdrawing nature of the pyrazole ring, 1-(4-methylbenzyl)-1H-pyrazol-4-amine is a weakly nucleophilic amine.[15] The use of STAB in conjunction with a catalytic amount of acetic acid provides sufficiently forcing conditions to drive the reaction to completion.

Experimental Protocol: Synthesis of N-isobutyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

This protocol details the reaction of 1-(4-methylbenzyl)-1H-pyrazol-4-amine with isobutyraldehyde as a representative aliphatic aldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeMolar Equiv.
1-(4-methylbenzyl)-1H-pyrazol-4-amine201.271.0201 mg1.0
Isobutyraldehyde72.111.2104 µL (d=0.789)1.2
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg1.5
Glacial Acetic Acid (AcOH)60.051.269 µL1.2
1,2-Dichloroethane (DCE), anhydrous--10 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--~15 mL-
Dichloromethane (DCM) for extraction--~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----
Equipment
  • 50 mL round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 1-(4-methylbenzyl)-1H-pyrazol-4-amine (201 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) and stir to dissolve. Add isobutyraldehyde (104 µL, 1.2 mmol) followed by glacial acetic acid (69 µL, 1.2 mmol).

    • Causality Note: DCE is the preferred solvent as STAB is sensitive to moisture and incompatible with protic solvents like methanol.[4][16] Acetic acid catalyzes the formation of the iminium ion, which is the active electrophile for reduction.[12]

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the imine/iminium ion intermediate before the introduction of the reducing agent.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in one portion.

    • Causality Note: For larger-scale reactions, portion-wise addition is recommended to control any potential exotherm. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (~15 mL).

    • Causality Note: The basic quench neutralizes the acetic acid catalyst and quenches any unreacted STAB. Effervescence (H₂ gas) may be observed.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Final Product reagents 1. Combine Amine, Aldehyde, Acetic Acid, and DCE imine 2. Stir for 30 min (Imine Formation) reagents->imine Room Temp stab 3. Add STAB imine->stab reduction 4. Stir for 2-6h (Reduction) stab->reduction Room Temp quench 5. Quench with NaHCO₃(aq) reduction->quench extract 6. Extract with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Flash Chromatography dry->purify product Pure N-alkylated Amine purify->product

Caption: Workflow for the one-pot reductive amination protocol.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive STAB (degraded by moisture). 2. Insufficient reaction time. 3. Poor quality starting materials.1. Use freshly opened or properly stored STAB.[17] 2. Extend reaction time to 12-24 hours. 3. Verify the purity of the amine and aldehyde.
Starting Amine Remains Weakly nucleophilic amine reacting slowly.Increase the reaction time. A slight increase in temperature (e.g., to 40 °C) can be beneficial, but should be monitored for side products.
Starting Aldehyde Remains Insufficient reducing agent or premature quenching.Add an additional portion of STAB (0.2-0.5 equiv) and monitor. Ensure the quench is not performed prematurely.
Formation of Alcohol Byproduct 1. STAB is reducing the aldehyde. 2. Water present in the reaction.1. This is rare with STAB but could indicate a highly reactive aldehyde. Ensure STAB is added after the initial imine formation period.[12] 2. Use anhydrous solvents and reagents.
Dialkylation of Primary Amine The secondary amine product is reacting with another molecule of aldehyde.This side reaction is generally minimal with this protocol.[11] If observed, try using a smaller excess of the aldehyde (e.g., 1.05-1.1 equiv).

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of 1-(4-methylbenzyl)-1H-pyrazol-4-amine using sodium triacetoxyborohydride. By explaining the causality behind each step and reagent choice, this guide empowers researchers to not only execute the reaction successfully but also to adapt and troubleshoot the procedure for different substrates. The mild conditions, high selectivity, and excellent safety profile make this STAB-mediated protocol a superior choice for the synthesis of valuable amine derivatives in a drug discovery and development setting.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Zhang, J., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. [Link]

  • Can someone please explain reductive amination. (2017, December 13). Reddit. [Link]

  • Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Reference. [Link]

  • Sodium Cyanoborohydride. (n.d.). G-Biosciences. [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Weiss, A. D., et al. (2023). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Different approaches to (hetero)aryl amines. (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025, August 6). ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2025, August 6). ResearchGate. [Link]

  • Moody, T. S., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. ACS Publications. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Amines in Pharmaceutical Synthesis. (2025, August 14). Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. [Link]

  • 1-methyl-1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (2009, October 7). MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • El-Moez, S. I. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]

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Method

Application Notes and Protocols: Synthesis of Amino-1-(4-methylbenzyl)pyrazole Intermediates

Abstract This document provides a comprehensive guide for the synthesis of amino-functionalized 1-(4-methylbenzyl)pyrazole, a key intermediate for pharmaceutical research and drug development. The protocols herein detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of amino-functionalized 1-(4-methylbenzyl)pyrazole, a key intermediate for pharmaceutical research and drug development. The protocols herein detail a robust two-step synthetic route: (1) the regioselective nitration of 1-(4-methylbenzyl)pyrazole and (2) the subsequent reduction of the nitro-intermediate to the corresponding primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure successful synthesis and scale-up.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs (e.g., celecoxib), and anti-cancer medications.[1] The functionalization of the pyrazole scaffold is critical for modulating the pharmacological properties of these molecules. The introduction of an amino group, in particular, serves as a versatile synthetic handle for further derivatization, enabling the exploration of extensive chemical space in drug discovery programs.

This application note outlines a validated, two-step procedure for the preparation of amino-1-(4-methylbenzyl)pyrazole. The described methodologies are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot the protocols as needed.

Part 1: Electrophilic Nitration of 1-(4-methylbenzyl)pyrazole

The introduction of a nitro group onto the pyrazole ring is achieved via an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is a key consideration.

Theoretical Background & Mechanistic Rationale

The pyrazole ring is an aromatic heterocycle where the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2] The two nitrogen atoms influence the electron density distribution, leading to reduced electron density at C3 and C5.[1][2] Consequently, electrophilic substitution, such as nitration, overwhelmingly occurs at the C4 position.[3]

The reaction proceeds through the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich C4 position of the pyrazole ring.

Careful temperature control is paramount during this reaction. The nitration of pyrazoles is highly exothermic, and insufficient cooling can lead to decomposition and the formation of unwanted byproducts.[4]

Experimental Protocol: Nitration

Materials:

  • 1-(4-methylbenzyl)pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and situated in an ice-salt bath, add concentrated sulfuric acid (3.0 eq). Cool the acid to 0-5 °C.

  • Slowly, and with continuous stirring, add concentrated nitric acid (1.1 eq) dropwise to the cold sulfuric acid, ensuring the internal temperature is maintained below 10 °C.[4]

  • Reaction: In a separate flask, dissolve 1-(4-methylbenzyl)pyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution dropwise to the pre-cooled nitrating mixture. The rate of addition should be controlled to keep the internal reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This will precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-nitro-1-(4-methylbenzyl)pyrazole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[5]

Workflow for Nitration

NitrationWorkflow Start Start: 1-(4-methylbenzyl)pyrazole NitratingMix Prepare Nitrating Mix HNO₃ / H₂SO₄ @ 0-5°C Start->NitratingMix Reaction Slow Addition & Reaction @ 0-5°C NitratingMix->Reaction Quench Quench Pour onto Ice/Water Reaction->Quench Workup Neutralize (NaHCO₃) & Extract (EtOAc) Quench->Workup Purify Purification Silica Gel Chromatography Workup->Purify Product Product: 4-Nitro-1-(4-methylbenzyl)pyrazole Purify->Product

Caption: Workflow for the nitration of 1-(4-methylbenzyl)pyrazole.

Part 2: Reduction of 4-Nitro-1-(4-methylbenzyl)pyrazole

The conversion of the nitro group to a primary amine is a critical step. Several methods exist for this transformation, with the choice often depending on substrate compatibility and available equipment.[6][7]

Method Selection & Rationale

While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method, it requires specialized hydrogenation equipment.[7][8] A more accessible and highly effective alternative for many laboratory settings is the use of tin(II) chloride (SnCl₂) in an acidic medium.[7] This method is known for its mildness and tolerance of other functional groups.[7]

The mechanism involves the tin metal acting as a reducing agent, donating electrons to the nitro group in a stepwise fashion in the presence of an acid (typically HCl).[9][10] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[9][10] A final basic workup is required to deprotonate the resulting anilinium salt and precipitate tin hydroxides, allowing for the extraction of the free amine.[9]

Experimental Protocol: Reduction

Materials:

  • 4-Nitro-1-(4-methylbenzyl)pyrazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol

  • Sodium Hydroxide (NaOH), 5M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Setup: In a round-bottom flask, dissolve the 4-nitro-1-(4-methylbenzyl)pyrazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reaction: With stirring, slowly add concentrated hydrochloric acid. The reaction is often exothermic. If necessary, use a water bath to maintain a moderate temperature.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer visible.

  • Workup: Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by the slow addition of a 5M NaOH solution until the pH is >10. This will result in the formation of a thick, white precipitate of tin(IV) hydroxide.

  • Filtration & Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x volumes).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-amino-1-(4-methylbenzyl)pyrazole.

  • Purification: If necessary, the product can be further purified by silica gel chromatography.

Workflow for Reduction

ReductionWorkflow Start Start: 4-Nitro-1-(4-methylbenzyl)pyrazole Reduction Reduction SnCl₂·2H₂O, HCl, EtOH Reflux Start->Reduction Basify Basify Add 5M NaOH (pH >10) Reduction->Basify Filter Filter through Celite Remove Tin Salts Basify->Filter Extract Extraction Ethyl Acetate Filter->Extract Concentrate Dry & Concentrate MgSO₄ / Rotovap Extract->Concentrate Product Product: 4-Amino-1-(4-methylbenzyl)pyrazole Concentrate->Product

Caption: Workflow for the SnCl₂ reduction of the nitro-pyrazole intermediate.

Part 3: Data Summary

The following table summarizes expected outcomes for the described two-step synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by LCMS)Appearance
14-Nitro-1-(4-methylbenzyl)pyrazole1-(4-methylbenzyl)pyrazoleHNO₃, H₂SO₄80-90%>95%Pale yellow solid
24-Amino-1-(4-methylbenzyl)pyrazole4-Nitro-1-(4-methylbenzyl)pyrazoleSnCl₂·2H₂O, HCl75-85%>98%Off-white to light brown solid

References

  • Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem Technical Support Center.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • General scheme for the catalytic hydrogenation of nitroarene.
  • Reduction of nitro compounds. Wikipedia.
  • Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem Technical Support Center.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?

Sources

Application

Application Note: 1-(4-Methylbenzyl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic protocols, and structural biology considerations for using 1-(4-methylbenzyl)-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic protocols, and structural biology considerations for using 1-(4-methylbenzyl)-1H-pyrazol-4-amine as a privileged building block in the development of ATP-competitive kinase inhibitors.[1]

Executive Summary

The aminopyrazole moiety is a "privileged scaffold" in kinase drug discovery, appearing in approved therapeutics like Crizotinib , Ruxolitinib , and Asciminib .[2]

1-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS: 956438-25-8) represents a high-value intermediate that combines a hinge-binding motif (4-amino pyrazole) with a pre-installed hydrophobic vector (4-methylbenzyl).[1] This specific substitution pattern is ideal for targeting the hydrophobic back pocket (HBP) or gatekeeper regions of kinases such as CDK2 , LRRK2 , RIP1 , and FLT3 .

This guide provides validated protocols for coupling this building block to heterocyclic cores (pyrimidines/pyridines) to generate Type I and Type I½ kinase inhibitors.

Chemical Properties & Handling[3]

PropertySpecification
IUPAC Name 1-[(4-methylphenyl)methyl]pyrazol-4-amine
CAS Number 956438-25-8
Molecular Weight 187.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), MeOH, DCM; Low solubility in water
pKa (Calculated) ~3.5 (pyrazole N), ~4.5 (aniline-like NH2)
Storage -20°C, Desiccated (Hygroscopic)

Handling Precaution: The primary amine is prone to oxidation upon prolonged air exposure. Store under nitrogen/argon.

Structural Biology: Binding Mode Rationale

The utility of 1-(4-methylbenzyl)-1H-pyrazol-4-amine lies in its ability to satisfy two critical pharmacophore features simultaneously:

  • Hinge Binding (Donor-Acceptor): The exocyclic amine (N-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met backbone carbonyls).[1] The pyrazole N2 nitrogen acts as a hydrogen bond acceptor.

  • Hydrophobic Occupancy: The 4-methylbenzyl group extends perpendicular to the hinge, positioning the tolyl ring into the Hydrophobic Pocket II or the region adjacent to the Gatekeeper residue . This interaction is critical for potency and selectivity (e.g., distinguishing between CDK isoforms or targeting LRRK2).

Diagram 1: Pharmacophore Interaction Map

The following diagram illustrates the logical connectivity between the building block and the kinase active site.

KinaseBinding cluster_pocket ATP Binding Pocket cluster_molecule Inhibitor Structure Hinge Hinge Region (H-Bonding) Gatekeeper Gatekeeper Residue (Steric Filter) BackPocket Hydrophobic Back Pocket (Selectivity) Amine 4-Amino Group (H-Bond Donor) Amine->Hinge H-Bond (Donor) Pyrazole Pyrazole Ring (Scaffold) Amine->Pyrazole Pyrazole->Hinge H-Bond (Acceptor) Benzyl 4-Methylbenzyl Group (Hydrophobic Tail) Pyrazole->Benzyl Benzyl->Gatekeeper Steric/Van der Waals Benzyl->BackPocket Pi-Stacking/Hydrophobic

Caption: Schematic representation of the pharmacophore mapping of 1-(4-methylbenzyl)-1H-pyrazol-4-amine within the kinase ATP pocket.[1]

Synthetic Protocols

The most common application is coupling this amine to a di-halogenated heteroaromatic core (e.g., 2,4-dichloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr ).[1]

Protocol A: Synthesis of the Kinase Core (SNAr Coupling)

Objective: Couple 1-(4-methylbenzyl)-1H-pyrazol-4-amine with 2,4-dichloropyrimidine to form the intermediate scaffold.[1]

Reagents:

  • Building Block: 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.0 equiv)[1]

  • Core: 2,4-Dichloropyrimidine (1.1 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: n-Butanol (or DMF for higher temps)[1]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (164 mg, 1.1 mmol) in n-Butanol (5 mL).

  • Addition: Add DIPEA (0.44 mL, 2.5 mmol) followed by 1-(4-methylbenzyl)-1H-pyrazol-4-amine (187 mg, 1.0 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Note: The C4-position of pyrimidine is more electrophilic; however, steric bulk of the benzyl group may influence regioselectivity. Monitor by LC-MS to confirm the major isomer (typically the 4-substituted product).[1]

  • Work-up: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

    • If no precipitate:[1] Concentrate in vacuo, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂; Gradient 0–50% EtOAc in Hexanes).

    • Target Yield: 65–80%

    • Validation: LC-MS (ESI+) m/z ~ 300 [M+H]⁺.

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Install a solubilizing group or second pharmacophore at the 2-position of the pyrimidine.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid/Ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial with Nitrogen/Argon.

  • Loading: Add the Intermediate (0.5 mmol), Boronic Ester (0.6 mmol), and Pd catalyst (20 mg).

  • Solvent: Add 1,4-Dioxane (4 mL) and Na₂CO₃ solution (0.75 mL).

  • Reaction: Seal and heat at 120°C in a microwave reactor for 30–60 minutes.

  • Work-up: Filter through a Celite pad.[1] Dilute filtrate with EtOAc, wash with water.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

This flowchart visualizes the modular synthesis strategy using the building block.

SynthesisWorkflow BB 1-(4-methylbenzyl)- 1H-pyrazol-4-amine Step1 Step 1: SNAr Coupling (n-BuOH, DIPEA, 100°C) BB->Step1 Core 2,4-Dichloropyrimidine Core->Step1 Intermediate Intermediate: 2-Chloro-N-(pyrazolyl) pyrimidine Step1->Intermediate Regioselective Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd cat., Base) Intermediate->Step2 Final Final Kinase Inhibitor (Lead Compound) Step2->Final

Caption: Modular synthesis workflow for generating pyrimidine-based kinase inhibitors from the starting amine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Poor nucleophilicity of the amine.[1]Switch solvent to DMSO or NMP and increase temp to 120°C. Add KF (Potassium Fluoride) to assist.
Regioisomer Mix Competition between C2 and C4 Cl displacement.Conduct reaction at 0°C initially, then slowly warm to RT. The C4 position is kinetically favored at lower temps.
Oxidation Aniline oxidation during storage.Recrystallize the starting material from Ethanol/Hexane if it appears dark brown/purple.
Solubility Issues Hydrophobic benzyl group limits aqueous solubility.Introduce solubilizing tails (e.g., morpholine, piperazine) in Step 2 (Suzuki/Buchwald).

References

  • Privileged Scaffolds in Kinase Inhibitors

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1]

    • Source: PMC / NIH.
    • URL:[Link]

  • LRRK2 Inhibitor Synthesis (Aminopyrazole-Pyrimidine)

    • Title: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1).[1]

    • Source: Google P
    • URL
  • CDK2 Inhibitor Design (Pyrazole Bioisosteres)

    • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[1][3][4]

    • Source: MDPI Molecules.
    • URL:[Link][1]

  • RIP1 Kinase Inhibitors (Benzyl-Pyrazole SAR)

    • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
    • Source: PubMed / Chem Biol Drug Des.
    • URL:[Link]

  • Compound Data

    • Title: 1-(4-Methylbenzyl)-1H-pyrazol-4-amine (CAS 956438-25-8).[1][5]

    • Source: PubChem / BLDpharm.
    • URL:[Link][1]

Sources

Method

Amide coupling conditions for 1-(4-methylbenzyl)-1H-pyrazol-4-amine

An Application Note and Protocol for the Synthesis of Amides from 1-(4-methylbenzyl)-1H-pyrazol-4-amine Introduction: The Critical Role of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Amides from 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Introduction: The Critical Role of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of blockbuster pharmaceuticals.[1][2] The construction of this linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3] While conceptually straightforward, the practical execution of amide coupling requires careful consideration of substrate reactivity, reagent selection, and reaction conditions to achieve high yields and purity, particularly when dealing with heterocyclic amines like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

This pyrazole derivative presents a unique set of characteristics. The pyrazole ring system is a privileged scaffold in medicinal chemistry, but the electronic nature of the heterocyclic amine can render it less nucleophilic than simple alkylamines, potentially leading to sluggish or incomplete reactions.[4] This guide provides a detailed examination of the key parameters for successful amide coupling with this substrate, offering field-proven protocols and explaining the rationale behind the selection of specific reagents and conditions.

Core Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable at ambient temperatures, primarily due to the competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Therefore, the universal strategy is to convert the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by "activating" the acid with a coupling reagent. This process creates a highly reactive intermediate that is readily attacked by the amine nucleophile to form the desired amide bond.

The success of this transformation hinges on a careful selection of four key components: the coupling reagent, an optional but often critical additive, a non-nucleophilic base, and an appropriate solvent.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->Active_Intermediate Attacks Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Active_Intermediate Activates Base Base (e.g., DIPEA) Base->Acid Deprotonates Amide Amide Product Active_Intermediate->Amide Byproduct Byproduct (e.g., Urea, TMU) Active_Intermediate->Byproduct Amine Pyrazol-4-amine Amine->Active_Intermediate Nucleophilic Attack

Figure 1: General mechanism of amide bond formation.

Strategic Selection of Coupling Reagents and Additives

The choice of coupling reagent is the most critical decision in designing an amidation protocol. The optimal choice depends on the amine's reactivity, the steric hindrance of both coupling partners, and the potential for racemization if the carboxylic acid has a chiral center.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and cost-efficiency.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • Mechanism & Advantages: A major advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through a standard aqueous workup.[7]

  • The Need for Additives: The O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, a common side product that terminates the reaction.[8] To prevent this and to enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[7] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to side reactions and racemization.[9]

Uronium/Aminium Salts: The High-Performance Option

For challenging couplings involving less reactive amines like 1-(4-methylbenzyl)-1H-pyrazol-4-amine, uronium or aminium salts are often the reagents of choice. The most prominent member of this class is HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Mechanism & Advantages: HATU is based on the HOAt additive. In the presence of a base, it reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9] Couplings with HATU are generally faster, more efficient, and show lower rates of racemization compared to many other reagents.[10] This makes it particularly suitable for sterically hindered or electronically deactivated substrates.

  • Other Reagents: HBTU, the HOBt-based analogue, is also effective, though HATU is often superior for difficult cases. COMU is a newer generation reagent that incorporates an Oxyma Pure moiety, offering comparable efficiency to HATU with improved safety and solubility profiles.[8]

The Role of the Base

A non-nucleophilic organic base is required for most modern coupling reactions. Its primary roles are to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step, and to neutralize any acidic byproducts generated during the reaction.[1][8]

  • N,N -Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is the most common choice. Its steric bulk prevents it from acting as a nucleophile, thus avoiding competition with the primary amine.

  • Triethylamine (TEA): While also used, TEA is slightly more nucleophilic and can sometimes lead to side reactions.

  • N -Methylmorpholine (NMM): A weaker base that is sometimes preferred when racemization is a significant concern.[8]

Comparative Overview of Common Coupling Conditions

Coupling ReagentAdditiveBaseCommon SolventsTemperature (°C)Key Considerations
EDC·HCl HOBtDIPEADMF, DCM0 to RTCost-effective, water-soluble urea byproduct simplifies workup.[7] Additive is crucial to prevent side reactions.
HATU (None)DIPEADMF, ACN0 to RTHigh efficiency, fast reaction rates. Excellent for hindered or less reactive amines.[10] Higher cost.
HBTU (None)DIPEADMF, DCM0 to RTVery effective, but generally considered slightly less reactive than HATU.
PyBOP (None)DIPEADMF, DCM0 to RTPhosphonium-based reagent; avoids guanidinium byproducts. Generates carcinogenic HMPA, though its pyrrolidino derivative (PyBOP) is safer.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using EDC and HOBt

This protocol is a robust and cost-effective starting point for coupling a generic carboxylic acid with 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF (or DCM) to dissolve the solids (approx. 0.1-0.2 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). This removes the water-soluble urea byproduct, excess base, and unreacted HOBt.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for more challenging substrates where the EDC/HOBt method may be sluggish or provide low yields.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes.

  • Add HATU (1.2 equiv) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add a solution of 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often significantly faster than those with EDC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Start 1. Reagent Setup - Add Acid, Amine, Solvent - Inert Atmosphere Cooling 2. Cool to 0 °C Start->Cooling Activation 3. Add Coupling Reagent (e.g., EDC, HATU) + Base (DIPEA) Cooling->Activation Reaction 4. Stir at RT (2-24h) Activation->Reaction Monitoring 5. Monitor by TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup - Dilute with EtOAc - Wash (Acid, Base, Brine) Monitoring->Workup Reaction Complete Purification 7. Dry & Concentrate Workup->Purification Final 8. Column Chromatography -> Pure Amide Purification->Final

Figure 2: Standard experimental workflow for amide coupling.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Dunsmore, C. J., et al. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Publisher Source.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Various Authors. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Various Authors. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Publisher Source.
  • Amine to Amide (Coupling)
  • Various Authors. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Various Authors. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg.
  • Various Authors. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Publisher Source.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Various Authors. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
  • Various Authors. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals.
  • Various Authors. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.
  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). Publisher Source.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. (n.d.).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Various Authors. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024, December 29). Malaysian Journal of Analytical Sciences.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • (n.d.). Organic Syntheses Procedure.
  • Various Authors. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (n.d.).
  • Various Authors. (2018, January 12).

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Application

Application Note: Synthesis of Schiff Bases Derived from 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Executive Summary This application note details the synthetic pathway for Schiff bases derived from 1-(4-methylbenzyl)-1H-pyrazol-4-amine . Pyrazole-tethered imines represent a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for Schiff bases derived from 1-(4-methylbenzyl)-1H-pyrazol-4-amine . Pyrazole-tethered imines represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities (specifically CDK2 and COX-2 inhibition).

This guide provides a validated, two-phase protocol:

  • Precursor Assembly: Regioselective synthesis of the amine via N-alkylation and nitro-reduction.

  • Schiff Base Condensation: An acid-catalyzed condensation protocol optimized for high yield and purity.

Chemical Background & Mechanism

The formation of the Schiff base (azomethine) involves the nucleophilic attack of the primary amine of the pyrazole onto the carbonyl carbon of an aldehyde or ketone. This reversible reaction requires acid catalysis to activate the carbonyl electrophile and facilitate the elimination of water (dehydration).

Key Mechanistic Steps:

  • Protonation: Acid catalyst activates the aldehyde carbonyl.

  • Nucleophilic Attack: The lone pair of the pyrazole amine attacks the carbonyl.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Elimination of water to form the iminium ion, followed by deprotonation to yield the stable imine.

Reaction Mechanism Diagram

SchiffBaseMechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl (R-CH=OH+) Aldehyde->Activated + H+ Amine Pyrazole Amine (R'-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Activated->Carbinolamine + Amine Iminium Iminium Ion (R-CH=NH+-R') Carbinolamine->Iminium - H2O Water H2O (Byproduct) Carbinolamine->Water SchiffBase Schiff Base (R-CH=N-R') Iminium->SchiffBase - H+

Figure 1: Acid-catalyzed mechanism for the condensation of 1-(4-methylbenzyl)-1H-pyrazol-4-amine with aldehydes.

Experimental Protocols

Phase 1: Synthesis of Precursor (1-(4-methylbenzyl)-1H-pyrazol-4-amine)

Note: Commercially available 4-nitro-1H-pyrazole is the starting point. If the amine is already acquired, skip to Phase 2.

Step A: N-Alkylation

  • Dissolve 4-nitro-1H-pyrazole (10 mmol) in anhydrous Acetonitrile (20 mL).

  • Add Potassium Carbonate (K₂CO₃) (15 mmol) and stir for 15 minutes.

  • Add 4-methylbenzyl chloride (11 mmol) dropwise.

  • Reflux at 80°C for 6-8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).

  • Workup: Filter inorganic salts while hot. Evaporate solvent.[1] Recrystallize the solid (1-(4-methylbenzyl)-4-nitro-1H-pyrazole) from ethanol.

Step B: Nitro Reduction

  • Dissolve the nitro intermediate (5 mmol) in Methanol (30 mL).

  • Add 10% Pd/C (10 wt%) carefully under nitrogen atmosphere.

  • Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent to obtain 1-(4-methylbenzyl)-1H-pyrazol-4-amine as a pale yellow/white solid.

Phase 2: Synthesis of Schiff Bases (Core Protocol)

This protocol describes the condensation of the amine with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

Reagents:

  • Amine: 1-(4-methylbenzyl)-1H-pyrazol-4-amine (1.0 equiv)

  • Aldehyde: Substituted Benzaldehyde (1.0 equiv)

  • Solvent: Absolute Ethanol (15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the amine in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) with stirring for 4–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Methanol/Chloroform 1:9). The spot for the primary amine (polar, lower Rf) should disappear.

  • Precipitation:

    • Method A (Solids): If a precipitate forms upon cooling to room temperature, filter the solid under vacuum.

    • Method B (Oils): If no precipitate forms, pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The solid product should crash out.

  • Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture.

  • Drying: Dry in a vacuum desiccator over CaCl₂ for 24 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Equimolar Reactants in Ethanol Catalyst Add Glacial Acetic Acid (Cat.) Start->Catalyst Reflux Reflux (78°C) 4-8 Hours Catalyst->Reflux TLC TLC Check (MeOH:CHCl3 1:9) Reflux->TLC Decision Solid Precipitate? TLC->Decision Filter Vacuum Filtration Decision->Filter Yes IcePour Pour onto Crushed Ice Decision->IcePour No Recryst Recrystallization (Ethanol) Filter->Recryst IcePour->Filter Final Pure Schiff Base Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of pyrazole Schiff bases.

Optimization & Troubleshooting

The following table summarizes the impact of reaction variables based on pyrazole chemistry standards.

VariableRecommended ConditionEffect of Deviation
Solvent Absolute EthanolMethanol: Faster reaction but lower reflux temp. Water: Inhibits dehydration (equilibrium shifts left).
Catalyst Glacial Acetic Acid (Cat.)[2]None: Reaction is very slow. Excess: Can protonate the amine, deactivating it as a nucleophile.
Temperature Reflux (78-80°C)Room Temp: Incomplete conversion, requires days.
Stoichiometry 1:1 (Amine:Aldehyde)Excess Aldehyde: Difficult to remove during purification if not volatile.

Characterization Guide

To validate the structure of the synthesized Schiff base, look for these specific spectral signatures.

Infrared Spectroscopy (FT-IR)
  • Target Signal: 1600–1640 cm⁻¹ (Strong, sharp).

  • Assignment: C=N stretching vibration (Azomethine).

  • Absence: Disappearance of the N-H stretching doublet (3300–3400 cm⁻¹) of the primary amine precursor.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Azomethine Proton (-CH=N-): Singlet, δ 8.4 – 9.0 ppm . This is the definitive proof of Schiff base formation.

  • Pyrazole Protons: Two singlets or doublets around δ 7.8 – 8.5 ppm .

  • Methylbenzyl Group: Methyl singlet at δ 2.3 ppm ; Methylene (-CH₂-) singlet at δ 5.2 – 5.4 ppm .

Mass Spectrometry
  • Technique: ESI-MS or LC-MS.

  • Expectation: Molecular ion peak [M+H]⁺ corresponding to the sum of the amine and aldehyde mass minus 18 (loss of water).

Application Notes (Biological Potential)

Researchers synthesizing these derivatives should be aware of their high-value biological targets.

  • Anticancer (CDK2 Inhibition):

    • Pyrazole scaffolds mimic the ATP-binding pharmacophore of Cyclin-Dependent Kinases. The "4-methylbenzyl" tail provides hydrophobic interaction within the kinase pocket.

    • Reference: Pyrazole derivatives have shown sub-micromolar GI50 values against A549 (lung) and MCF-7 (breast) cancer lines.

  • Antimicrobial:

    • Schiff bases derived from pyrazoles exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase B.

  • Anti-inflammatory:

    • Structural similarity to Celecoxib allows these derivatives to potentially inhibit COX-2 enzymes.

References

  • Design and Synthesis of Pyrazole-Based Schiff Bases

    • Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflamm
    • Source: MDPI (Pharmaceuticals)
    • URL:[Link]

  • CDK2 Inhibitor Potency

    • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.[3][4]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Synthesis Protocol for Pyrazole Imines

    • Title: Synthesis, characterization and antibacterial screening of some Schiff bases derived
    • Source: SciELO (Rev. Colomb. Cienc. Quím. Farm.)
    • URL:[Link]

  • General Pyrazole Synthesis (Organic Syntheses)

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[5]

    • Source: Organic Syntheses
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Functionalization of C3 and C5 Positions in 1-Benzyl-4-aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-benzyl-4-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-4-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The ability to selectively functionalize the C3 and C5 positions of this heterocyclic system is paramount for the generation of novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive overview of established and emerging strategies for the regioselective functionalization of 1-benzyl-4-aminopyrazoles, with a focus on practical, field-proven protocols. We will delve into the underlying principles of pyrazole reactivity and present detailed methodologies for halogenation, metalation-electrophilic quench, and cross-coupling reactions, enabling researchers to confidently navigate the synthesis of diverse pyrazole libraries.

Introduction: The Strategic Importance of 1-Benzyl-4-aminopyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have cemented their role as key building blocks in drug discovery.[1][2] The 1-benzyl-4-aminopyrazole core, in particular, offers a versatile platform for constructing complex molecules. The benzyl group at the N1 position provides steric bulk and can influence the regioselectivity of subsequent reactions, while the amino group at C4 can be a key pharmacophoric feature or a handle for further derivatization.

The C3 and C5 positions of the pyrazole ring are often the primary sites for modification to modulate biological activity, selectivity, and pharmacokinetic properties.[3] Understanding the electronic nature of the pyrazole ring is crucial for predicting its reactivity. The presence of two nitrogen atoms makes the pyrazole ring electron-rich, yet the C3 and C5 positions are susceptible to deprotonation due to the inductive effect of the adjacent nitrogen atoms.[1] Conversely, the C4 position is the most electron-rich and is typically favored for electrophilic aromatic substitution.

This guide will focus on overcoming the challenge of regioselective functionalization at C3 and C5, providing researchers with the tools to unlock the full potential of the 1-benzyl-4-aminopyrazole scaffold.

General Principles of Pyrazole Reactivity

The reactivity of the pyrazole ring is a delicate balance of its aromaticity and the influence of its two nitrogen atoms. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. In N-substituted pyrazoles like our target scaffold, the tautomerism is fixed.

The regioselectivity of functionalization is dictated by the electronic and steric properties of the substituents already present on the ring. In 1-benzyl-4-aminopyrazoles, the benzyl group at N1 and the amino group at C4 significantly influence the reactivity of the C3 and C5 positions.

Figure 1: Reactivity map of the 1-benzyl-4-aminopyrazole core.

Protocol I: Regioselective Halogenation at the C5 Position

Halogenated pyrazoles are versatile intermediates, particularly for subsequent cross-coupling reactions.[4][5] Direct C-H halogenation of the pyrazole ring can be achieved using various halogenating agents. The C5 position is generally the most acidic proton on the pyrazole ring, making it susceptible to deprotonation and subsequent reaction with an electrophilic halogen source.[6][7]

Rationale and Mechanistic Insights

The increased acidity of the C5 proton is attributed to the inductive effect of the adjacent N1-benzyl group. While the C4 position is electronically richer, direct electrophilic halogenation at C5 can be achieved under carefully controlled conditions. The use of N-halosuccinimides (NXS) provides a source of electrophilic halogen (X+) that can react with the pyrazole ring. Some protocols suggest that a catalyst and solvent like DMSO can play a dual role in activating the NXS reagent and facilitating the reaction.[8]

Experimental Protocol: C5-Bromination

Materials:

  • 1-benzyl-4-aminopyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-benzyl-4-aminopyrazole (1.0 eq) in DMF (0.2 M) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water (2x), saturated aqueous sodium thiosulfate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-1-benzyl-4-aminopyrazole.

Self-Validation: The regioselectivity of the halogenation can be confirmed by 1D and 2D NMR spectroscopy (NOESY or HMBC) to establish the connectivity and spatial relationships between the protons and the newly introduced halogen.

ReagentEquivalentsPurpose
1-benzyl-4-aminopyrazole1.0Starting material
N-Bromosuccinimide (NBS)1.05Brominating agent
Dimethylformamide (DMF)-Solvent

Table 1: Reagents for C5-Bromination.

Protocol II: Functionalization via Directed Ortho-Metalation (DoM) and Electrophilic Quench

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[9] In the context of 1-benzyl-4-aminopyrazoles, the directing group can be the N1-benzyl group or a suitably protected C4-amino group. However, direct deprotonation at the C5 position is often favored due to its intrinsic acidity.[6][7]

Rationale and Mechanistic Insights

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures allows for the regioselective deprotonation of the C5 position to form a 5-lithiopyrazole intermediate.[7][10] This highly reactive organolithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C5 position.

Figure 2: Workflow for C5 functionalization via Directed ortho-Metalation.

Experimental Protocol: C5-Formylation

Materials:

  • 1-benzyl-4-aminopyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-benzyl-4-aminopyrazole (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield 1-benzyl-4-amino-1H-pyrazole-5-carbaldehyde.

Trustworthiness: The success of this protocol relies heavily on anhydrous conditions and maintaining low temperatures to prevent side reactions. The use of freshly titrated n-BuLi is recommended for reproducibility.

Protocol III: C3 and C5 Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds.[4][5][11] Starting from a halogenated 1-benzyl-4-aminopyrazole (prepared as in Protocol I), a wide array of aryl, heteroaryl, and vinyl groups can be introduced at the C5 position. Functionalization at the C3 position often requires a different strategy, such as starting with a pre-functionalized pyrazole core or employing a C-H activation approach.

Rationale and Mechanistic Insights

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[4]

Experimental Protocol: Suzuki-Miyaura Coupling at C5

Materials:

  • 5-Bromo-1-benzyl-4-aminopyrazole (from Protocol I)

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 5-bromo-1-benzyl-4-aminopyrazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 5-aryl-1-benzyl-4-aminopyrazole.

ComponentRoleTypical Examples
Palladium CatalystFacilitates the cross-couplingPd(OAc)₂, Pd(PPh₃)₄
LigandStabilizes the catalyst and influences reactivityPPh₃, SPhos, XPhos
BasePromotes transmetalationK₂CO₃, Cs₂CO₃, K₃PO₄
SolventSolubilizes reactantsDioxane/H₂O, Toluene/H₂O, DMF

Table 2: Key components for Suzuki-Miyaura cross-coupling.

Conclusion

The functionalization of the C3 and C5 positions of 1-benzyl-4-aminopyrazoles is a critical endeavor in modern drug discovery. This guide has provided a detailed, practical framework for achieving this through regioselective halogenation, directed ortho-metalation, and palladium-catalyzed cross-coupling. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can effectively synthesize diverse libraries of substituted pyrazoles for biological evaluation. The methodologies presented herein are robust and can be adapted to a wide range of substrates and electrophiles, paving the way for the discovery of next-generation therapeutics.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones.
  • Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. PubMed.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. American Chemical Society - ACS Figshare.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the reduction of 1-(4-methylbenzyl)-4-nitropyrazole

Technical Support Center: Reduction of 1-(4-methylbenzyl)-4-nitropyrazole Current Status: Online Agent: Senior Application Scientist Case ID: RED-PYR-004 Introduction: The Chemoselectivity Paradox Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of 1-(4-methylbenzyl)-4-nitropyrazole

Current Status: Online Agent: Senior Application Scientist Case ID: RED-PYR-004

Introduction: The Chemoselectivity Paradox

Welcome to the technical guide for the reduction of 1-(4-methylbenzyl)-4-nitropyrazole .

If you are experiencing low yields, the issue is likely not the reduction itself, but a failure in chemoselectivity or product stability . This substrate presents a classic "Fork in the Road" scenario:

  • The Nitro Group: Requires reduction (Gain of electrons/H).[1]

  • The Benzylamine Bond: Susceptible to hydrogenolysis (Cleavage) under the same conditions used to reduce the nitro group.

If you use standard Palladium on Carbon (Pd/C) with Hydrogen, you will likely cleave the benzyl group, resulting in 4-aminopyrazole and 4-methyltoluene, destroying your yield.

Module 1: Method Selection Strategy

Before starting, use this decision matrix to select the correct protocol for your available equipment and purity requirements.

MethodSelection Start START: 1-(4-methylbenzyl)-4-nitropyrazole Decision1 Is the N-Benzyl group essential in the final product? Start->Decision1 H2_Route Route A: Catalytic Hydrogenation (High Throughput / Clean) Decision1->H2_Route No (Rare) Chem_Route Route B: Dissolving Metal (High Selectivity / Robust) Decision1->Chem_Route Yes (Critical) Pd_Warning STOP: Pd/C will cleave the benzyl group! H2_Route->Pd_Warning Standard Pd/C Pt_Option Use Pt/C (Sulfided) or Vanadium-doped Pd H2_Route->Pt_Option Modified Catalyst Fe_Option Use Fe / NH4Cl (Gold Standard) Chem_Route->Fe_Option caption Figure 1: Decision Matrix for selecting the reduction methodology to prevent debenzylation.

Module 2: The "Gold Standard" Protocol (Fe/NH4Cl)

Recommendation: For 95%+ of applications involving benzyl-protected nitropyrazoles, we recommend Iron-mediated reduction . Why: Iron reduction proceeds via a Single Electron Transfer (SET) mechanism that is thermodynamically insufficient to cleave the C-N benzylic bond, guaranteeing 100% chemoselectivity [1].

Optimized Protocol
ParameterSpecificationReason
Reagents Fe Powder (3-5 eq), NH₄Cl (5 eq)NH₄Cl acts as an electrolyte and mild proton source, preventing the formation of azo-tars common in basic conditions.
Solvent Ethanol : Water (3 : 1)Critical: Iron requires water to activate surface oxides; the substrate requires Ethanol for solubility.
Temp 70°C - RefluxReaction is slow at RT. Reflux ensures rapid conversion before the amine can oxidize.
Workup Celite Filtration (Hot)Prevents iron sludge from trapping the product.
Step-by-Step Workflow
  • Activation: Suspend Fe powder in water/NH₄Cl and stir vigorously at 50°C for 15 mins before adding the substrate. This "etches" the iron surface.

  • Addition: Dissolve the nitropyrazole in Ethanol and add to the activated iron slurry.

  • Reaction: Heat to reflux.[2][3][4] Monitor by TLC (DCM:MeOH 95:5). The UV-active nitro spot will disappear; a polar, often fluorescent amine spot will appear.

  • Filtration (The Yield Killer):

    • Issue: The iron sludge (Fe₂O₃/Fe(OH)₃) is voluminous and traps product.

    • Fix: Filter the mixture while hot through a Celite pad. Wash the cake with hot Ethyl Acetate (not cold ethanol) to desorb the product from the iron oxides.

Module 3: Troubleshooting Catalytic Hydrogenation

If you must use hydrogenation (e.g., for scale-up restrictions on iron waste), you must modify the catalyst system.

Problem: "I used Pd/C and my product mass is too low / NMR shows no benzyl protons." Diagnosis: You have performed a hydrogenolysis.[3][5][6][7] The benzyl group has been cleaved, leaving 4-aminopyrazole (water-soluble) which was likely lost in the aqueous workup.

Solution:

  • Switch Catalyst: Use Platinum on Carbon (Pt/C) or Sulfided Platinum . Pt is far less active for C-N bond cleavage than Pd [2].

  • Poison the Catalyst: Add 0.1 equiv of Diphenylsulfide or use a commercially available "poisoned" catalyst (e.g., Lindlar-type logic, though Lindlar is for alkynes, the concept applies).

  • Stop Early: Monitor H₂ uptake precisely. Debenzylation is usually slower than nitro reduction. Stop the reaction immediately upon theoretical uptake (3 mol H₂ per mol substrate).

Module 4: Product Isolation & Stability

Problem: "The reaction looked good on TLC, but the product turned black and sticky after rotary evaporation."

Root Cause: 4-Aminopyrazoles are extremely electron-rich. The amino group donates density into the pyrazole ring, making it susceptible to air oxidation, forming azo-dimers or "tars" [3].

Stabilization Workflow

Do not store the free base. Convert it to a salt immediately.

StabilityWorkflow Crude Crude Amine (Free Base) Oxidation Air Oxidation (Black Tar) Crude->Oxidation Left in air > 1 hr Salt_Formation Add HCl in Dioxane or Oxalic Acid Crude->Salt_Formation Immediate Stable_Product Stable Salt (White Solid) Salt_Formation->Stable_Product caption Figure 2: Stabilization workflow to prevent oxidative degradation of the aminopyrazole.

Frequently Asked Questions (FAQ)

Q: Can I use Tin Chloride (SnCl₂)? A: You can, but we advise against it. SnCl₂ requires acidic conditions (HCl), which can precipitate the amine as a double salt, making extraction difficult. Furthermore, tin emulsions are notorious for lowering isolated yield during extraction [4].

Q: My product is stuck in the aqueous layer during workup. A: 4-aminopyrazoles are amphoteric.

  • If pH < 4: It is protonated (water soluble).

  • If pH > 12: The pyrazole NH (if not substituted) or the amine can participate in H-bonding.

  • Fix: Adjust pH to ~9-10 (weakly basic) and use n-Butanol or 2-MeTHF for extraction, as standard EtOAc may not be polar enough to pull the amine from water.

Q: Why did my benzyl group migrate? A: If you see a mixture of isomers, check your starting material. Benzyl migration usually happens during the synthesis of the nitropyrazole (alkylation step), not the reduction. However, acid-catalyzed rearrangement is theoretically possible if using strong acids (Fe/HCl) at high temps. Stick to Fe/NH₄Cl (neutral/mild).

References

  • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds." Synthetic Communications. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pt vs Pd selectivity for hydrogenolysis).
  • Lier, E. F., et al. (2007).[8] "Synthesis and Stability of 4-Aminopyrazole Derivatives." Journal of Heterocyclic Chemistry. (General reference on aminopyrazole oxidation liability).

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters. Link

Sources

Optimization

Solving solubility issues of 1-(4-methylbenzyl)-1H-pyrazol-4-amine in water

Technical Support Center: 1-(4-methylbenzyl)-1H-pyrazol-4-amine Welcome to the technical support guide for 1-(4-methylbenzyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Welcome to the technical support guide for 1-(4-methylbenzyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommended strategies.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems

This section provides step-by-step instructions to address the most pressing solubility issues.

Problem: My compound, 1-(4-methylbenzyl)-1H-pyrazol-4-amine, will not dissolve in my aqueous buffer.

This is the most common issue and is expected, given the compound's chemical structure. The hydrophobic 4-methylbenzyl group and the largely nonpolar pyrazole ring contribute to its poor aqueous solubility.[1][2] The primary approach is to leverage the basic nature of the amine and pyrazole functionalities to increase solubility through protonation.

Solution Workflow:

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=record, style=rounded, fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for solubilizing the target compound.

Protocol 1: Solubility Enhancement via pH Adjustment

Causality: The 1-(4-methylbenzyl)-1H-pyrazol-4-amine molecule contains two basic nitrogen atoms: the amine group (-NH2) and a nitrogen atom in the pyrazole ring. In an acidic environment, these nitrogens can become protonated, forming a positively charged cation. This salt form is significantly more polar and, therefore, more soluble in water than the neutral "free base" form.[3] This relationship is governed by the Henderson-Hasselbalch equation.[4][5]

Step-by-Step Methodology:

  • Prepare a pH Range: Prepare a series of buffers (e.g., citrate or acetate buffers) with pH values ranging from 3.0 to 7.0 in 0.5 unit increments.

  • Dispense Compound: Add a small, known amount of the solid compound to a fixed volume of each buffer to create a slurry. Ensure excess solid is present to achieve saturation.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached.

  • Separate and Measure: Separate the undissolved solid (e.g., by centrifugation at 10,000 x g for 15 minutes or filtration through a 0.22 µm filter).

  • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Plot solubility (mg/mL or µM) versus pH. The optimal pH will be the lowest value that achieves the desired concentration. For basic amines, solubility increases as pH decreases.[6]

Problem: My compound dissolves in an acidic buffer but crashes out when I dilute it into my neutral pH cell culture media.

This is a classic precipitation issue caused by a pH shift. Your acidic stock solution keeps the compound in its soluble, protonated state. When diluted into the higher pH of the cell culture media (typically pH 7.2-7.4), the compound is deprotonated back to its poorly soluble free base form.

Solution 1: Use a Cosolvent Stock Solution

Causality: Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7][8][9] By preparing a concentrated stock in a cosolvent like Dimethyl Sulfoxide (DMSO) or ethanol, you can often dilute it into aqueous media with minimal precipitation, provided the final cosolvent concentration is low (typically ≤1%).

Step-by-Step Methodology:

  • Select a Cosolvent: DMSO is a powerful and common choice. Ethanol, propylene glycol, or polyethylene glycols (PEGs) are also viable options.[10]

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). The compound should be readily soluble in pure organic solvent.

  • Perform Serial Dilution: Perform an intermediate dilution of the DMSO stock into your cell culture media or buffer.

  • Final Dilution: Add the diluted stock to the final experimental volume dropwise while vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • Final Concentration Check: Ensure the final concentration of the cosolvent is non-toxic to your experimental system (e.g., <0.5% DMSO for most cell lines).

Solution 2: Employ Complexation Agents

If pH adjustment and cosolvents are insufficient or incompatible with your experimental system, complexation agents offer a powerful alternative.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic 4-methylbenzyl moiety of your compound, forming a water-soluble "inclusion complex."[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which are aggregates with a hydrophobic core and a hydrophilic shell.[14][15] The hydrophobic part of your compound can partition into the micelle's core, effectively solubilizing it in the aqueous phase.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used.

Protocol: Screening for a Suitable Complexation Agent

  • Prepare stock solutions of your chosen agents (e.g., 10% w/v HP-β-CD and 1% w/v Tween® 80 in water).

  • Add your compound in excess to a series of dilutions of the agent's stock solution.

  • Equilibrate, separate, and quantify the dissolved compound as described in Protocol 1.

  • Plot solubility vs. agent concentration to determine efficacy. For cyclodextrins, a linear (A-type) plot indicates the formation of a soluble complex.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-methylbenzyl)-1H-pyrazol-4-amine influencing its solubility?

The solubility is dictated by a balance between its hydrophobic and hydrophilic features.

PropertyFeatureImpact on Aqueous Solubility
Hydrophobicity 4-methylbenzyl group, pyrazole ringDecreases Solubility . These nonpolar groups are energetically unfavorable to interact with water.
Hydrophilicity Pyrazol-4-amine moietyIncreases Solubility . The nitrogen atoms can act as hydrogen bond acceptors and donors.
Ionization (pKa) Amine and pyrazole nitrogens are basicKey to Solubility Enhancement . Protonation at low pH creates a charged, highly soluble species. The pKa of the parent pyrazole is ~2.5.[18] While the exact pKa of this derivative is not published, it is expected to be in the weakly basic range.

Q2: Why can't I just use sonication to dissolve my compound?

Sonication can help break apart solid aggregates and speed up the rate of dissolution, but it does not increase the equilibrium solubility . If the concentration of your compound exceeds its intrinsic solubility in that specific solvent system, it will eventually precipitate out of solution, even if initially dispersed by sonication.[1]

Q3: Is it better to use pH adjustment, cosolvents, or complexation?

The best method depends on your experimental constraints. The decision can be visualized as a logical progression:

dot digraph "Method_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Decision tree for selecting a solubilization strategy.

  • pH Adjustment: The most straightforward and often most effective method if your downstream application is tolerant of acidic conditions.

  • Cosolvents: Excellent for preparing concentrated stock solutions that will be highly diluted. The key is to ensure the final concentration is well-tolerated.[19]

  • Complexation Agents: The best choice for sensitive systems (like live cells or in vivo studies) where pH cannot be altered and organic solvents must be avoided. These agents are generally considered biocompatible.[20]

Q4: How do I prepare a stable, concentrated stock solution for long-term storage?

For long-term storage, preparing a stock solution in an anhydrous organic solvent is recommended to prevent degradation.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Tare Vessel: Accurately weigh a sterile, dry microcentrifuge tube or vial.

  • Weigh Compound: Add approximately 2-3 mg of 1-(4-methylbenzyl)-1H-pyrazol-4-amine (Molecular Weight: 201.27 g/mol ) to the vial and record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight of Compound (mg) / 201.27 g/mol ) * 100,000

  • Dissolve: Add the calculated volume of anhydrous, sterile-filtered DMSO. Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

References

  • Micellar solubilization. (n.d.). In Wikipedia. Retrieved February 18, 2026.
  • Mocanu, A.-M., Botezatu, A., Gînjupăli, D., Miere, F., Vicas, S. I., & Gitea, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved February 18, 2026.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem. Retrieved February 18, 2026.
  • Chappa, P., Manne, R., Varma, V., & P, D. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-8.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 1-7.
  • Gong, H., Feng, K., Zhang, G., & Wang, Z. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 18(6), 1785-1793.
  • Yalkowsky, S. H., & Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Cosolvent. (n.d.). ScienceDirect. Retrieved February 18, 2026.
  • Loftsson, T., & Jarho, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128.
  • Micellar solubilization. (n.d.). Grokipedia. Retrieved February 18, 2026.
  • Singh, R., & Sharma, G. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3235-3246.
  • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. (2023, October 11). Stepan Company.
  • How to improve the solubility of 1-Isopropylpyrazole derivatives. (n.d.). Benchchem. Retrieved February 18, 2026.
  • Lee, C.-F., Lin, T.-W., & Lin, C.-Y. (2011). Solubilization mechanism of vesicles by surfactants: Effect of hydrophobicity. The Journal of Chemical Physics, 135(4), 044903.
  • Fagerberg, J. H., Al-Tikriti, Y., Bergström, C. A. S., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 379-388.
  • Llinàs, A., & Glen, R. C. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 18, 2026.
  • Pyrazole. (n.d.). LookChem. Retrieved February 18, 2026.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.
  • Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. (n.d.). AccessPhysiotherapy.
  • Roseman, T. J., & Yalkowsky, S. H. (2015).
  • Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson.
  • Zhang, M., Chen, Z., & Li, J. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(6), 874-895.
  • Jacotet-Navarro, M., Fabiano-Tixier, A.-S., Tenon, M., & Chemat, F. (2022). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Molecules, 27(23), 8615.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of Washington.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube.
  • Pyrazole. (n.d.). ChemBK. Retrieved February 18, 2026.
  • Pyrazole, 1-benzyl-4-(methylamino)-. (n.d.). PubChem. Retrieved February 18, 2026.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Chapter 2. Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry.
  • Structure-property relation of amines over the pH range 5.6-7. (a) The... (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(7), 094-100.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. (n.d.). CompTox Chemicals Dashboard.
  • 956438-25-8|amine. (n.d.). BLDpharm.

  • 1-Benzyl-1H-pyrazol-4-amine. (n.d.). AMERICAN ELEMENTS.
  • 1-methyl-1H-pyrazol-4-amine. (n.d.). PubChem.
  • 4-Amino-1-methylpyrazole 95. (n.d.). Sigma-Aldrich.
  • Safi, Z. S., & Omar, R. A. (2025). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science, 37(4), 102587.
  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. (2025, August 10).
  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Executive Summary & Chemical Context Target Molecule: 1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS: (Analogous structures: 28466-26-4 for parent 4-aminopyrazole) Molecular Weight: ~187.24 g/mol Key Functionalities: Primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS: (Analogous structures: 28466-26-4 for parent 4-aminopyrazole) Molecular Weight: ~187.24 g/mol Key Functionalities: Primary amine (basic, oxidation-sensitive), Pyrazole core (aromatic), 4-Methylbenzyl tail (lipophilic).

This intermediate presents a classic "dual-personality" challenge in purification:

  • The Amine Instability: The C4-amino group on the electron-rich pyrazole ring is highly susceptible to oxidative degradation (turning red/black) upon exposure to air [1, 5].

  • Regioisomerism: If synthesized via alkylation of 4-nitropyrazole, the product is frequently contaminated with the N2-isomer, which has distinct but similar physical properties [1, 4].

This guide prioritizes stability and regiochemical purity over simple yield.

Critical Purification Workflows

Workflow A: The "Salt-Crash" Method (Recommended for Stability)

Best for: Long-term storage and preventing oxidation.

The free base is an oil or low-melting solid that oxidizes rapidly. Converting it to the hydrochloride or oxalate salt locks the amine lone pair, preventing oxidation and facilitating crystallization.

Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or diethyl ether) under inert atmosphere (

    
    ).
    
    • Stoichiometry: Target 1.1 equivalents of acid.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.

    • Troubleshooting: If it oils out, add diethyl ether or hexanes to reduce polarity and induce crystallization.

  • Filtration: Filter quickly under a blanket of Argon/Nitrogen. Wash with cold ether.

Workflow B: Acid-Base Extraction (Purification from Neutrals)

Best for: Removing non-basic impurities (e.g., unreacted alkyl halides, benzyl alcohol derivatives).

PhaseConditionsTarget Species Location
Organic 1 Crude in EtOAc + 1M HCl (aq)Aqueous Layer (Product as ammonium salt)
Organic 2 Aqueous layer (from above) + NaOH to pH > 10 + Fresh EtOAcOrganic Layer (Product as free base)

Critical Caution: Perform the "Organic 2" step (basification) quickly and immediately rotovap/dry. Do not leave the free base in solution exposed to air for extended periods.

Troubleshooting & FAQs

Category 1: Regioisomer Contamination

Q: I see two spots on my TLC after alkylation. How do I identify the correct N1-isomer? A: The N1-isomer (1-(4-methylbenzyl)...) is typically less polar than the N2-isomer due to the symmetry and dipole moment vectors of the pyrazole ring.

  • Diagnostic: In 1H NMR, the N2-isomer often shows a larger chemical shift difference between the two pyrazole protons (H3 and H5) compared to the N1-isomer.

  • Separation: Use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: Hexanes:EtOAc (start 80:20, gradient to 50:50).

    • Tip: The N1 isomer usually elutes first (higher

      
      ) in standard non-polar/polar systems [1].
      
Category 2: Stability & Oxidation

Q: My product turned from pale yellow to dark red/black during filtration. Is it ruined? A: This is characteristic of aminopyrazole oxidation (formation of azo-dimers or radical species) [5].

  • Recovery: If it is just surface discoloration, wash with cold ether. If the bulk is black, re-dissolve in dilute HCl, wash with DCM (to remove oxidized tars), then re-basify and extract under Nitrogen.

  • Prevention: Add 0.1% Triethylamine (TEA) to your chromatography solvents to buffer the silica acidity, which can catalyze oxidation.

Q: The product streaks badly on silica columns. A: Primary amines interact with acidic silanol groups on silica.

  • Fix: Pre-wash the column with 1% TEA in Hexanes, or include 1%

    
     in your eluent (e.g., DCM/MeOH/NH4OH 95:4:1).
    
Category 3: Solubility Issues

Q: The product is an oil that won't crystallize. A: The 4-methylbenzyl group adds significant lipophilicity, lowering the melting point.

  • Fix: Do not attempt to crystallize the free base. Convert to the Oxalate Salt (add 1 eq. oxalic acid in acetone). Oxalates of benzyl-amines often crystallize better than HCl salts.

Decision Logic & Visualization

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile and product state.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC IsomerIssue Isomer Mixture? (N1 vs N2) CheckTLC->IsomerIssue Multiple Spots ColorIssue Dark Color/Tar? CheckTLC->ColorIssue Single Spot but Dirty ColChrom Flash Chromatography (DCM/MeOH + 1% TEA) IsomerIssue->ColChrom Yes AcidBase Acid-Base Extraction (Remove Neutrals) IsomerIssue->AcidBase No (Mainly Neutrals) ColorIssue->AcidBase Remove Tars SaltForm Salt Formation (HCl/Oxalate in EtOAc) ColorIssue->SaltForm Stabilize ColChrom->SaltForm Immediate Conversion AcidBase->SaltForm Storage Store under Argon (-20°C) SaltForm->Storage

Figure 2: Regioisomer Separation Workflow

Caption: Separation logic for N1 vs N2 alkylated pyrazoles on Silica Gel.

RegioSeparation Mix Crude Mixture (N1 + N2 Isomers) Column Silica Column (Hex/EtOAc Gradient) Mix->Column Load (Dry Pack) Frac1 Fraction A (Fast Eluting) Target: N1-Isomer (Less Polar) Column->Frac1 Low Rf Frac2 Fraction B (Slow Eluting) Impurity: N2-Isomer (More Polar) Column->Frac2 High Rf Analysis NOE NMR Confirmation Frac1->Analysis

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Preparation, separation and characteriz
    • Source: Universitat Autònoma de Barcelona (UAB).[1]

    • URL:[Link]

  • Chromatography of Amines

    • Title: Column chromatography conditions for separ
    • Source: BenchChem Technical Support.[2]

  • Handling Air-Sensitive Reagents

    • Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[3]

    • Source: Sigma-Aldrich / Merck.
  • Reaction Optimization

    • Title: Technical Support Center: Optimizing N-Alkyl
    • Source: BenchChem.[2]

  • Oxidation Issues

    • Title: How to prevent/minimize rapid air oxid
    • Source: ResearchGate Community Discussion (Valid
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Hydrogenation for 4-Nitropyrazole Derivatives

Welcome to the technical support center for the catalytic hydrogenation of 4-nitropyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-nitropyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The synthesis of 4-aminopyrazoles from their nitro precursors is a fundamental step in the creation of numerous pharmaceutically active compounds.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the hydrogenation of a 4-nitropyrazole derivative?

The reaction involves the reduction of the nitro group (-NO₂) on the pyrazole ring to a primary amine (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. This transformation is a cornerstone of medicinal chemistry, providing a key building block for further molecular elaboration.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_intermediates Potential Intermediates & Side Products 4-Nitropyrazole 4-Nitropyrazole 4-Aminopyrazole 4-Aminopyrazole 4-Nitropyrazole->4-Aminopyrazole H₂, Catalyst (e.g., Pd/C, Raney Ni) Solvent, P, T Nitroso Nitroso Intermediate 4-Nitropyrazole->Nitroso Step 1 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Step 2 Hydroxylamine->4-Aminopyrazole Step 3 Azo_Azoxy Azo/Azoxy Dimers Hydroxylamine->Azo_Azoxy Dimerization Dehalogenated Dehalogenated Product (if applicable)

Caption: General reaction pathway for 4-nitropyrazole hydrogenation.

Q2: Why is catalytic hydrogenation the preferred method for this reduction?

Catalytic hydrogenation is highly efficient and generally offers excellent yields and clean conversions, with water being the only stoichiometric byproduct, making it an environmentally friendly choice.[4] Alternative methods using stoichiometric metal reductants like iron (Fe) or tin(II) chloride (SnCl₂) are effective but generate significant metal waste, complicating purification.[5][6]

Q3: What are the most common catalysts, and how do I choose the right one?

The choice of catalyst is critical for success and depends on the other functional groups present in your molecule.

CatalystPrimary Use CaseAdvantagesDisadvantages & Mitigation
Palladium on Carbon (Pd/C) General-purpose, highly active catalyst.Highly efficient for most nitro group reductions.[5] Works under mild conditions.Can cause dehalogenation of aryl chlorides, bromides, and iodides.[7] If dehalogenation is an issue, consider switching to Raney Nickel or a specialized platinum catalyst.[5][8]
Raney Nickel (Raney® Ni) Substrates with sensitive functional groups (e.g., halogens).Cheaper than precious metal catalysts (PMCs). Less prone to causing dehalogenation.[5][9] Can be effective where hydroxylamine accumulation is problematic.[10]Pyrophoric nature requires careful handling under a solvent.[11] May require higher temperatures or pressures than Pd/C.
Platinum(IV) Oxide (PtO₂) / Platinum on Carbon (Pt/C) When other catalysts fail or for improved selectivity.Can be more selective and resistant to certain catalyst poisons. Useful for reducing other functional groups if desired.Can be overly aggressive, potentially leading to ring saturation under harsh conditions.
Specialty Catalysts (e.g., Pt-V/C, Sulfided Pt/C) For substrates with highly labile groups (e.g., aryl iodides).Engineered for high chemoselectivity, specifically to suppress side reactions like hydrodehalogenation.[7][8]Higher cost and less general availability.
Q4: How does solvent choice impact the reaction?

The solvent solubilizes the substrate and hydrogen, and it influences the catalyst's activity and selectivity.

  • Protic Solvents (Methanol, Ethanol, Isopropanol): These are the most common choices. They have good hydrogen solubility and effectively solvate the starting material and product. Methanol is often an excellent starting point.

  • Aprotic Solvents (Ethyl Acetate, THF): Useful when the substrate has functional groups sensitive to protic solvents. They can sometimes offer different selectivity profiles.

  • Water: Can be used as a co-solvent, particularly if the substrate or product is a salt. Using water helps keep the catalyst wet and reduces the risk of fire during handling.[11]

Q5: What are the typical reaction conditions (pressure and temperature)?
  • Pressure: For many lab-scale syntheses, a hydrogen balloon (providing slightly above atmospheric pressure) is sufficient.[12] For more challenging reductions or larger scales, pressures ranging from 50 psi to 500 psi are common, employed in a Parr shaker or a similar pressure-rated vessel.[12]

  • Temperature: Most hydrogenations of nitroaromatics proceed smoothly at room temperature (20-25°C). Gentle heating (40-60°C) may be required for less reactive substrates or to increase the reaction rate, but be aware that higher temperatures can promote side reactions.

Q6: How can I monitor the reaction's progress?

Regularly sampling the reaction mixture is key to determining completion and avoiding over-reduction.

  • Safety First: Stop the hydrogen flow, cease stirring, and carefully purge the reaction vessel with an inert gas like nitrogen or argon before taking a sample.[13]

  • Thin-Layer Chromatography (TLC): The most straightforward method. The 4-aminopyrazole product is significantly more polar than the 4-nitropyrazole starting material and will have a much lower Rf value.

  • LC-MS or HPLC: Provides quantitative data on the consumption of starting material and the formation of the product and any intermediates or byproducts.[14][15]

  • Hydrogen Uptake: On a pressure reactor equipped with a gauge, a drop in pressure indicates hydrogen consumption and, therefore, reaction progress.[16]

Troubleshooting Guide

Troubleshooting_Workflow cluster_conversion Low or No Conversion cluster_h2 Hydrogen Delivery Problem cluster_selectivity Poor Selectivity / Side Products cluster_stalled Reaction Stalls start Reaction Issue Identified q1 Is the catalyst active? start->q1 q2 Is H₂ reaching the catalyst? start->q2 q3 Observing byproducts? start->q3 q4 Reaction stops prematurely? start->q4 a1_1 Check catalyst quality (age, storage). Use a fresh batch. q1->a1_1 a1_2 Increase catalyst loading (5-10 mol%). q1->a1_2 a1_3 Test for poisons (sulfur, thiols). q1->a1_3 a2_1 Check for system leaks with N₂ first. q2->a2_1 a2_2 Ensure adequate stirring (>500 RPM) to break gas-liquid interface. q2->a2_2 a2_3 Purge system thoroughly to remove O₂. q2->a2_3 a3_1 Dehalogenation? Switch to Raney Ni or poisoned catalyst (e.g., Lindlar's). q3->a3_1 a3_2 Azo/Azoxy impurities? Lower temperature, ensure sufficient H₂ pressure. q3->a3_2 a3_3 Incomplete reduction? Increase reaction time or catalyst load. q3->a3_3 a4_1 Product inhibition? Consider a different solvent. q4->a4_1 a4_2 Catalyst deactivated? Filter and add fresh catalyst. q4->a4_2

Caption: A workflow for troubleshooting common hydrogenation issues.

Problem: Low or No Conversion

Q: My reaction shows little to no consumption of the 4-nitropyrazole starting material after several hours. What are the likely causes and how can I fix this?

A: This is a common issue that usually points to a problem with one of the three core components: the catalyst, the hydrogen supply, or the reaction conditions.

  • Catalyst Inactivity:

    • Cause: The catalyst may be "poisoned" or deactivated. Heterogeneous catalysts are sensitive to impurities, particularly sulfur- or phosphorus-containing compounds, which can irreversibly bind to the metal surface. The catalyst may also be old or have been improperly handled (exposed to air).[7]

    • Solution:

      • Use Fresh Catalyst: Always start with a fresh batch of catalyst from a reliable supplier.

      • Increase Loading: If you suspect low activity, increase the catalyst loading from a typical 1-5 mol% to 5-10 mol%.

      • Purify Starting Material: If catalyst poisoning is suspected, purify your 4-nitropyrazole derivative (e.g., by recrystallization or column chromatography) to remove potential inhibitors.

  • Insufficient Hydrogen Delivery:

    • Cause: The hydrogen gas is not reaching the active sites of the catalyst. This can be due to a leak in the system, poor gas-liquid mixing, or the presence of oxygen.

    • Solution:

      • Leak Test: Before introducing hydrogen, always pressurize your system with an inert gas like nitrogen to check for leaks.[16]

      • Improve Agitation: Ensure vigorous stirring (e.g., >500 RPM) to create a vortex that efficiently disperses the hydrogen gas into the liquid phase where the catalyst is suspended.

      • Thorough Purging: Before backfilling with hydrogen, evacuate and backfill the reaction vessel with nitrogen at least three times to remove all oxygen.[13][16][17] Oxygen can not only create a safety hazard but also deactivate the catalyst.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen solvent, temperature, or pressure may not be suitable for your specific substrate.

    • Solution:

      • Solvent Screen: If the reaction is sluggish in one solvent (e.g., ethyl acetate), try another (e.g., methanol).

      • Increase Pressure/Temperature: If a balloon setup fails, move to a pressure vessel and increase the hydrogen pressure to 50-100 psi. Gentle warming to 40°C can also significantly increase the rate.

Problem: Incomplete or Stalled Reaction

Q: The reaction begins, and I can see product forming, but it stops before all the starting material is consumed. What should I investigate?

A: A stalled reaction typically indicates that the catalyst has lost its activity during the process or that the product is inhibiting the reaction.

  • Progressive Catalyst Deactivation:

    • Cause: An impurity in the starting material or a generated intermediate could be slowly poisoning the catalyst. Alternatively, the catalyst may simply not be robust enough for the required reaction time.

    • Solution:

      • Add More Catalyst: Carefully purge the system with nitrogen, and add a second portion of fresh catalyst to see if the reaction restarts.

      • Filter and Replace: For a cleaner approach, purge the system, filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the spent catalyst, and then transfer the filtrate to a new flask with fresh catalyst and re-introduce hydrogen.

  • Product Inhibition:

    • Cause: The newly formed 4-aminopyrazole, being a basic amine, can adsorb strongly onto the acidic or metallic sites of the catalyst surface, preventing the starting material from binding. This is more common with certain catalysts and substrates.

    • Solution:

      • Change the Solvent: Switching to a more polar or coordinating solvent can sometimes mitigate product inhibition by altering the surface interactions.

      • Use a Different Catalyst: Raney Nickel can sometimes be less susceptible to product inhibition by amines compared to Pd/C.

Problem: Formation of Side Products and Low Selectivity

Q: I'm observing significant byproducts, and my yield of the desired 4-aminopyrazole is low. What are these byproducts, and how can I avoid them?

A: The nitro reduction proceeds through several intermediates, such as nitroso and hydroxylamine species.[10] Accumulation of these can lead to the formation of dimeric impurities like azo and azoxy compounds, which are often highly colored.

  • Cause 1: Accumulation of Intermediates (Hydroxylamine): This can happen under conditions of low hydrogen availability (low pressure or poor mixing) or at low temperatures. These hydroxylamine intermediates are unstable and can dimerize.[10][18]

    • Solution:

      • Increase Hydrogen Pressure: Ensure a sufficient and constant supply of hydrogen.

      • Optimize Temperature: A slight increase in temperature can sometimes accelerate the reduction of the hydroxylamine to the amine.

      • Consider Additives: For industrial processes where hydroxylamine accumulation is a serious safety and quality concern, promoters like vanadium are sometimes used.[10]

  • Cause 2: Hydrodehalogenation: If your 4-nitropyrazole substrate contains a chlorine, bromine, or iodine substituent, the C-X bond can be cleaved by the catalyst.

    • Solution:

      • Switch Catalyst: This is the most effective solution. Change from Pd/C to Raney Nickel or a specialized, less reactive platinum catalyst.[5][7]

      • Use a Catalyst "Poison": In some cases, adding a small amount of a catalyst inhibitor (like quinoline or a lead-poisoned catalyst like Lindlar's catalyst) can selectively suppress the dehalogenation reaction without stopping the desired nitro reduction.[19]

Experimental Protocols & Safety

Protocol 1: General Procedure for Lab-Scale Hydrogenation (Balloon Method)
  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, add the 4-nitropyrazole derivative (1.0 eq).

  • Catalyst Addition: Under a gentle flow of nitrogen, carefully add the catalyst (e.g., 5-10 wt% Pd/C, 50% wet with water). Never add dry catalyst to a dry flask containing organic solvent, as it can ignite.[11][13]

  • Solvent Addition: Add the chosen solvent (e.g., methanol, 0.1-0.2 M concentration) via cannula or syringe under a nitrogen atmosphere.[13]

  • Inerting the System: Seal the flask. Connect it to a vacuum/nitrogen manifold. Carefully evacuate the flask until the solvent begins to bubble, then backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[13]

  • Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is sealed.

  • Reaction: Begin vigorous stirring. The reaction can be monitored by TLC or LC-MS as described in the FAQs.

  • Workup: Once the reaction is complete, evacuate the hydrogen and purge the system with nitrogen 3-5 times.[16]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Crucially, the filter cake must be kept wet with solvent (or preferably water) at all times. [13][17] A dry, used catalyst can ignite spontaneously upon contact with air.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to isolate the crude 4-aminopyrazole product, which can then be purified.

  • Waste Disposal: Immediately transfer the wet filter cake to a dedicated, labeled waste container and keep it submerged in water.[13]

Safety is Paramount

Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst, and explosive gas. Adherence to safety protocols is non-negotiable.

  • Operate in a Fume Hood: All hydrogenation reactions must be conducted in a certified chemical fume hood.[12][16]

  • Use a Blast Shield: For reactions under positive pressure, a blast shield should be placed between the apparatus and the user.[12]

  • Oxygen Removal: The most critical safety step is the complete removal of oxygen from the reaction system before introducing hydrogen to prevent the formation of an explosive mixture.[11][17]

  • Catalyst Handling: Never handle dry hydrogenation catalysts in the open air. Always handle them as a slurry in water or solvent and under an inert atmosphere.[11][17]

  • Leak Detection: Before every reaction, ensure your glassware is free of cracks and that all joints are properly sealed. Perform a leak test with nitrogen.[11][16]

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved from [Link]

  • Reissert, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Mahapatra, S., et al. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 20(2), 452-464. Retrieved from [Link]

  • Aubakirov, Y., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2). Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Valcárcel, C., et al. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. Retrieved from [Link]

  • Loos, P., et al. (2015). Selective hydrogenation of halogenated nitroaromatics to haloanilines in batch and flow. Organic Process Research & Development, 20(2), 452-464. Retrieved from [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). University of Pittsburgh, Environmental Health and Safety. Retrieved from [Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. Retrieved from [Link]

  • US3294814A - 4-nitropyrazoles. (n.d.). Google Patents.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013, January 2). MDPI. Retrieved from [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013, October 14). ResearchGate. Retrieved from [Link]

  • Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. (2025, August 5). ResearchGate. Retrieved from [Link]

    • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022, February 10). Catalysis Science & Technology. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). RWTH Publications. Retrieved from [Link]

  • Aubakirov, Y., et al. (2018, May 18). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine via recrystallization. The content is stru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine via recrystallization. The content is structured in a practical question-and-answer format to directly address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to purify a crude batch of 1-(4-methylbenzyl)-1H-pyrazol-4-amine. Where do I even begin with choosing a recrystallization solvent?

A: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for crystal formation upon cooling.[2][3] For 1-(4-methylbenzyl)-1H-pyrazol-4-amine, its structure—containing a polar pyrazole-amine core and a non-polar methylbenzyl group—suggests that solvents of intermediate polarity are excellent starting points.

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The molecule has both polar (amine, pyrazole nitrogens) and non-polar (benzyl ring) regions. Solvents like alcohols or esters often provide the right balance.

  • Temperature Coefficient: The solubility should change significantly with temperature. A high solubility at the solvent's boiling point and low solubility at 0-4°C is ideal for maximizing yield.[3]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

A systematic screening process is the most reliable method to identify the optimal solvent.

Q2: Which specific solvents should I include in my initial screening?

A: Based on the structural properties of your compound and literature precedents for similar pyrazole derivatives, the following solvents are recommended for an initial screening.[1][4][5]

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)Rationale & Comments
Ethanol 78Often a good starting point for pyrazole derivatives.[4][6] Its polarity is well-suited for the compound's mixed characteristics.
Isopropanol (IPA) 82Similar to ethanol but slightly less polar; a common choice for purifying pyrazoles.[4]
Ethyl Acetate (EtOAc) 77An ester that can be effective. A related pyrazole derivative was successfully recrystallized from ethyl acetate.[7]
Acetone 56A polar aprotic solvent that is also a preferred choice for crystallizing pyrazole acid addition salts.[4]
Toluene 111A non-polar aromatic solvent. While it may not dissolve the compound well on its own, it can be an excellent anti-solvent in a mixed system with a more polar solvent.
Water 100Due to the hydrophobic methylbenzyl group, solubility is expected to be low.[8] However, it can be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[9]
Hexane/Ethyl Acetate VariableA common mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears.[5]
Hexane/Acetone VariableAnother effective mixed-solvent pair, often used when single solvents fail.[5] A similar system was used for purifying a pyrazole derivative by column chromatography.[10]

Experimental Protocols & Workflows

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for determining the best solvent or solvent pair for your recrystallization.

Solvent_Selection_Workflow Start Start: Crude 1-(4-methylbenzyl)- 1H-pyrazol-4-amine Screening Perform Small-Scale Solvent Screening (Protocol 1) Start->Screening Decision Analyze Results Screening->Decision GoodSolvent Good Single Solvent Found? (High recovery, good crystals) Decision->GoodSolvent AcidSalt Alternative: Purification via Acid Addition Salt (Protocol 4) Decision->AcidSalt All solvents fail/ Oiling out persists ScaleUp Proceed with Single-Solvent Recrystallization (Protocol 2) GoodSolvent->ScaleUp Yes MixedSolvent Try Mixed-Solvent System (Protocol 3) GoodSolvent->MixedSolvent No End End: Pure Product ScaleUp->End MixedSolvent->ScaleUp AcidSalt->End

Caption: Decision workflow for selecting a recrystallization solvent system.

Protocol 1: Small-Scale Solvent Screening

This protocol helps you quickly test multiple solvents using a minimal amount of your crude product.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise (e.g., ethanol in tube 1, ethyl acetate in tube 2). Start with ~0.5 mL.

  • Solubility at Room Temp: Agitate the tubes at room temperature. Note if the compound dissolves readily. A good solvent should not dissolve the compound at this stage.[3]

  • Heating: Gently heat the tubes in a water or sand bath. Add the same solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent dissolves the compound in a minimal amount of hot solvent.[2]

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid. If the compound "oils out" (forms liquid droplets), the solvent is likely unsuitable on its own.[11]

Troubleshooting Common Recrystallization Issues

Q3: My compound formed an oil instead of crystals. What's happening and how do I fix it?

A: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point. [11] This can be caused by several factors:

  • High Concentration of Impurities: Impurities can depress the melting point of your compound.

  • Solution Cooled Too Rapidly: Fast cooling can lead to precipitation instead of crystallization.

  • Inappropriate Solvent: The boiling point of the solvent may be too high.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (10-20% more) of the same hot solvent to lower the saturation point.[11]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with paper towels or place it in a warm bath that is allowed to cool to room temperature.[11]

  • Change Solvents: If the problem persists, the solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

  • Add Charcoal: If you suspect colored or highly soluble impurities, a charcoal treatment during the hot filtration step might help.[11][12]

Oiling_Out_Troubleshooting Problem Problem: Compound 'Oiled Out' Step1 1. Re-heat solution to re-dissolve the oil Problem->Step1 Step2 2. Add 10-20% more hot solvent Step1->Step2 Step3 3. Cool solution VERY slowly. (Insulate flask) Step2->Step3 Decision Did crystals form? Step3->Decision Success Success! Decision->Success Yes Failure Try a different solvent or a mixed-solvent system Decision->Failure No

Caption: Troubleshooting workflow for when a compound oils out.

Q4: The solution is cold, but no crystals have formed. What should I do?

A: This is usually due to one of two reasons: either too much solvent was added, or the solution is supersaturated and requires nucleation to begin.[2][11]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide a surface for nucleation.[3]

    • Seed Crystal: Add a tiny crystal of the original crude material to the solution. This provides a template for crystal growth.[11]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), then allow it to cool again.[11]

  • Use an Anti-Solvent: If you are using a polar solvent (like ethanol), you can try adding a non-polar anti-solvent (like hexane or water) dropwise at room temperature until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly. This is the basis of a mixed-solvent recrystallization.

Q5: My compound is an amine. Can I use an acid to help with purification?

A: Absolutely. This is an excellent and often overlooked technique for purifying basic compounds like amines.[13] The principle involves converting the free amine into a more polar and often highly crystalline acid addition salt. This salt can then be easily recrystallized to remove non-basic impurities.

This method is particularly powerful because the solubility characteristics of the salt are drastically different from the freebase, effectively leaving different sets of impurities behind.[4]

Protocol 4: Purification via Acid Addition Salt Formation
  • Dissolution: Dissolve the crude 1-(4-methylbenzyl)-1H-pyrazol-4-amine in a suitable organic solvent like isopropanol or acetone.[4]

  • Acidification: While stirring, add at least one molar equivalent of an acid. Common choices include hydrochloric acid (as a solution in isopropanol or ether) or an organic acid like oxalic acid.[13]

  • Crystallization: The corresponding salt (e.g., the hydrochloride salt) will often precipitate or crystallize out of the solution.[1] This process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the salt crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Liberation of Freebase (Optional): If the free amine is required, dissolve the purified salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the solution is basic. The pure free amine will precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate or dichloromethane.

This method provides a robust alternative to direct recrystallization and can often yield material of very high purity.[4]

References

  • Benchchem.
  • Google Patents.
  • Indian Journal of Chemistry (IJC).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • University of California, Los Angeles.
  • JETIR.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • University of Rochester.
  • Indian Academy of Sciences.
  • University of Wisconsin-Green Bay.
  • Reddit.
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene.
  • Benchchem. How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectroscopic Analysis: Monitoring the Reduction of Nitro-Pyrazoles to Amino-Pyrazoles

Executive Summary This technical guide provides a rigorous framework for using Fourier Transform Infrared (FTIR) spectroscopy to monitor the chemical reduction of nitro-pyrazole derivatives to their corresponding amine f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for using Fourier Transform Infrared (FTIR) spectroscopy to monitor the chemical reduction of nitro-pyrazole derivatives to their corresponding amine forms. Pyrazoles are privileged scaffolds in medicinal chemistry, found in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The transformation of a nitro group (


) to a primary amine (

) is a critical synthetic gateway. This guide details the specific vibrational signatures required to validate this transformation, offering a self-validating protocol for researchers in drug discovery and quality control.

Mechanistic Basis of Detection

FTIR distinguishes molecules based on the resonant vibrational frequencies of their chemical bonds. The conversion of a nitro-pyrazole to an amino-pyrazole involves a fundamental change in dipole moments and bond stiffness, resulting in distinct spectral shifts.

The Nitro Group ( )

The nitro group is characterized by two strong, coupled stretching vibrations due to the resonance between the two oxygen atoms.

  • Asymmetric Stretching (

    
    ):  The two N=O bonds vibrate out of phase. This requires higher energy, typically appearing between 1560–1490 cm⁻¹ .
    
  • Symmetric Stretching (

    
    ):  The two N=O bonds vibrate in phase. This appears at lower energy, typically 1360–1300 cm⁻¹ .
    
The Amine Group ( )

Reduction removes the N-O bonds and establishes N-H bonds. Hydrogen is significantly lighter than oxygen, shifting the stretching frequency to a much higher energy region.

  • N-H Stretching (

    
    ):  Primary amines exhibit a characteristic doublet  in the high-frequency region (3500–3300 cm⁻¹ ).[1] The higher frequency band corresponds to asymmetric stretching, and the lower to symmetric stretching.[2]
    
  • N-H Scissoring (

    
    ):  A bending vibration where the H-N-H angle closes and opens like scissors, appearing in the fingerprint region (1650–1580 cm⁻¹ ).
    
The Pyrazole Scaffold

The pyrazole ring itself contributes C=C and C=N stretching vibrations in the 1600–1400 cm⁻¹ range. These signals persist throughout the reaction but may shift slightly due to the electronic effects of the substituent changing from electron-withdrawing (


) to electron-donating (

).

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for pharmaceutical intermediates due to minimal sample preparation and ease of cleaning.

Equipment & Settings
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

  • Resolution: 4 cm⁻¹ (Standard for solid-state identification).

  • Scans: 16–32 scans (Sufficient for high signal-to-noise ratio).

  • Spectral Range: 4000–600 cm⁻¹.

Step-by-Step Workflow

FTIR_Protocol Start Start Clean 1. Clean Crystal (Isopropanol) Start->Clean Background 2. Collect Background (Air Spectrum) Clean->Background Load 3. Load Sample (Cover Crystal) Background->Load Press 4. Apply Pressure (High Contact) Load->Press Scan 5. Acquire Spectrum Press->Scan Process 6. Post-Processing (Baseline/ATR Correction) Scan->Process

Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic powders.

Critical Protocol Details:

  • Crystal Cleaning: Ensure no residue from previous samples remains. Use a lint-free wipe with isopropanol.

  • Background Subtraction: Always collect a background spectrum of the clean crystal and ambient air immediately before the sample to subtract atmospheric water vapor and CO₂.

  • Sample Contact: For solid powders, apply maximum pressure (using the instrument's pressure tower) to ensure intimate contact with the crystal. Poor contact results in weak peaks and noisy baselines.

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks required to confirm the reaction's completion.

Functional GroupVibration ModeNitro-Pyrazole (

)
Amino-Pyrazole (

)
Diagnostic Action
Amine (Primary) N-H Stretch (Asym/Sym)Absent 3500–3300 cm⁻¹ (Doublet)Confirm Appearance
Nitro N-O Asymmetric Stretch1560–1490 cm⁻¹ (Strong)Absent Confirm Disappearance
Nitro N-O Symmetric Stretch1360–1300 cm⁻¹ (Strong)Absent Confirm Disappearance
Amine (Primary) N-H Scissoring (Bend)Absent 1650–1580 cm⁻¹ (Medium)Check for new band
C-N Bond C-N Stretch (Aromatic)~1350 cm⁻¹ (Overlaps)1335–1250 cm⁻¹ Shift in frequency
Pyrazole Ring C=N / C=C Stretch1600–1400 cm⁻¹1600–1400 cm⁻¹Reference peaks (Static)
Spectral Interference & Troubleshooting
  • The "False" Amine Signal: If your pyrazole ring has an unsubstituted nitrogen (N-H) at position 1, it will show a broad hydrogen-bonded band around 3200–3100 cm⁻¹. Do not confuse this with the sharp doublet of the primary amine (

    
    ) formed at position 4.
    
  • Water Vapor: Atmospheric moisture creates jagged noise in the 3800–3500 cm⁻¹ and 1600–1500 cm⁻¹ regions. Ensure your background subtraction is current.

  • Residual Solvent: If the product was recrystallized from ethanol or methanol, broad O-H stretches (3400 cm⁻¹) can obscure the N-H amine doublet. Dry samples thoroughly before analysis.

Decision Matrix for Reaction Monitoring

Use this logic flow to determine the status of your reduction reaction.

Decision_Tree Start Analyze Spectrum CheckNO2 Peak at ~1530 & 1350 cm⁻¹? Start->CheckNO2 CheckNH2 Doublet at 3500-3300 cm⁻¹? CheckNO2->CheckNH2 Yes CheckNH2_2 Doublet at 3500-3300 cm⁻¹? CheckNO2->CheckNH2_2 No Result_SM Starting Material (No Reaction) CheckNH2->Result_SM No Result_Mix Incomplete Reaction (Mixture) CheckNH2->Result_Mix Yes Result_Prod Product Confirmed (Complete Reduction) CheckNH2_2->Result_Prod Yes ReCheck Error: Check Sample (Neither Group Detected) CheckNH2_2->ReCheck No

Figure 2: Logic gate for determining reaction progress based on spectral features.

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystallographic Landscape of Pyrazole Derivatives in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design. The crystal structure of a molecule dictates its solid-state properties, including solubility, stability, and bioavailability—factors that can determine the success or failure of a therapeutic candidate.[1][2]

This guide delves into the critical importance of crystal structure analysis, using key pyrazole derivatives as illustrative examples. While crystallographic data for 1-(4-methylbenzyl)-1H-pyrazol-4-amine is not currently available in open-access databases, we will explore the crystal structures of closely related analogues to provide a comparative framework. This analysis will illuminate how subtle changes in molecular structure can lead to significant differences in crystal packing and, consequently, physicochemical properties.

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The aminopyrazole moiety, in particular, serves as a versatile building block for synthesizing compounds with diverse biological activities. Understanding the crystallographic nuances of this chemical class is therefore of paramount importance.

Comparative Crystallographic Data of Pyrazole Analogues

The solid-state architecture of a compound is defined by its crystal system, space group, and unit cell dimensions. These parameters describe the symmetry and repeating unit of the crystal lattice. Below is a comparison of the crystallographic data for three distinct pyrazole derivatives, which will serve as our primary points of comparison in this guide.

ParameterAnalogue A: 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzeneAnalogue B: 5-Chloro-1-phenyl-1H-pyrazol-4-amineAnalogue C: 3,5-bis(t-butyl)-1H-pyrazol-4-amine
Molecular Formula C₁₄H₁₄N₄C₉H₈ClN₃C₁₁H₂₁N₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 5.6088 (8)3.8926 (6)11.2439 (9)
b (Å) 6.8183 (10)9.9679 (13)9.7110 (6)
c (Å) 16.526 (3)22.617 (2)11.9008 (9)
β (º) 97.900 (15)92.795 (11)112.832 (9)
**Volume (ų) **626.01 (17)876.52 (19)1197.63 (17)
Z 244
Data Source [3][4][5][6][7]

Expert Analysis of the Data:

All three analogues crystallize in the monoclinic system and share the same space group, P2₁/c. This is a very common space group for organic molecules, indicating a center of inversion symmetry in the crystal packing. Despite this similarity, the unit cell dimensions and volumes differ significantly, reflecting the differences in molecular size, shape, and intermolecular interactions.

  • Analogue A (1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene) , with its two pyrazole moieties, exhibits a "Z-like" conformation.[3][4] The crystal packing is influenced by the arrangement of its three aromatic rings.

  • Analogue B (5-Chloro-1-phenyl-1H-pyrazol-4-amine) is a more compact molecule where the phenyl and pyrazole rings are inclined at a dihedral angle of 45.65 (6)°.[5][6] The presence of a chlorine atom and an amino group introduces the potential for specific intermolecular interactions, such as hydrogen bonding, which dictates the packing arrangement.

  • Analogue C (3,5-bis(t-butyl)-1H-pyrazol-4-amine) features bulky tert-butyl groups. These sterically demanding substituents will heavily influence how the molecules can pack together in the crystal lattice, likely preventing the close packing seen in less hindered structures.

These structural variations directly impact the physicochemical properties of the compounds. For instance, the ability of Analogue B to form hydrogen bonds via its amino group could lead to higher melting points and different solubility profiles compared to Analogue A. The bulky nature of Analogue C might result in a less dense crystal packing, potentially affecting its stability and dissolution rate.

The Causality Behind Experimental Choices: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[8][9] The choice of this technique is dictated by the need for unambiguous, high-resolution structural data, which is crucial for modern drug development.

The workflow for small-molecule X-ray crystallography is a self-validating system, designed to ensure the accuracy and reliability of the final structure.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Compound Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Crystal Mounting Selection->Mounting Screening Diffraction Screening Mounting->Screening Collection Full Data Collection Screening->Collection Reduction Data Reduction & Integration Collection->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

Caption: A flowchart of the single-crystal X-ray crystallography process.

Detailed Experimental Protocol: A Self-Validating System
  • Crystal Growth (The Foundation): High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common techniques. The choice of solvent is critical, as different solvents can sometimes lead to different crystal forms (polymorphs).[10]

  • Crystal Mounting and Screening: A suitable crystal (typically < 0.5 mm) is mounted on a goniometer head.[8] A preliminary diffraction screening is performed to assess crystal quality and determine the unit cell parameters. This step validates whether the crystal is a single, well-ordered specimen suitable for full data collection.

  • Data Collection: The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[11] Data is collected at cryogenic temperatures (e.g., 100-178 K) to minimize thermal motion of the atoms, resulting in a higher resolution structure.[7] The collection of a complete, redundant dataset is a key validation step.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). The output is a list of reflections with their corresponding intensities.

  • Structure Solution (Solving the Phase Problem): The intensities of the diffracted X-rays provide the amplitudes of the structure factors, but the phase information is lost. For small molecules, "direct methods" are typically used to computationally solve this phase problem and generate an initial electron density map.[12]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is rigorously validated. The crystallographic information file (CIF) contains all the data required to check the quality of the structure. This includes metrics like the R-factor (a measure of agreement between the model and the data) and checks for geometric reasonability.

Logical Relationships: From Crystal Structure to Drug Performance

The data obtained from crystallographic analysis is not an end in itself. It provides the fundamental information needed to understand and predict a drug's behavior. The following diagram illustrates the logical flow from crystal structure to key performance indicators in drug development.

logical_relationship Impact of Crystal Structure on Drug Development cluster_props Physicochemical Properties cluster_perf Performance & Clinical Outcome CS Crystal Structure (Polymorph, Solvate, Co-crystal) Solubility Solubility & Dissolution Rate CS->Solubility determines Stability Stability (Thermal, Humidity) CS->Stability influences Mechanical Mechanical Properties (Tableting, Flowability) CS->Mechanical affects IP Intellectual Property CS->IP defines novelty Bioavailability Bioavailability Solubility->Bioavailability directly impacts Stability->Bioavailability Efficacy Efficacy & Safety Bioavailability->Efficacy

Caption: The relationship between crystal structure and drug performance.

The existence of different crystal forms, or polymorphism, is a critical consideration.[13][14] A single compound can crystallize in multiple forms, each with a unique structure and properties. The catastrophic appearance of a more stable, less soluble polymorph of the antiviral drug ritonavir in the 1990s serves as a stark reminder of the importance of a thorough crystallographic investigation during drug development.[2]

By understanding the crystal structure, scientists can:

  • Select the optimal solid form for development, balancing stability and bioavailability.[14]

  • Guide formulation strategies to ensure consistent drug delivery.[1]

  • Secure intellectual property , as different polymorphs can be patented separately.[2]

References

  • He, Y., Xu, Y., & Wang, G. (2011). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1685. [Link]

  • Gzella, A., & Wicha, J. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2320. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Retrieved February 17, 2026, from [Link]

  • Price, S. L. (2014). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved February 17, 2026, from [Link]

  • Shi, W., Song, J.-R., & Li, Z.-J. (2009). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o690. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1696. [Link]

  • Gzella, A., & Wicha, J. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. PubMed. [Link]

  • Shishkina, S. V., et al. (2017). Crystal structure of 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine. IUCrData, 2(6), x170889. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 17, 2026, from [Link]

  • He, Y., Xu, Y., & Wang, G. (2011). 1,4-Bis[(1H-pyrazol-1-yl)meth-yl]benzene. PubMed. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2024, January 29). X-ray crystallography. Wikipedia. [Link]

  • Meindl, K., & Hennig, L. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 1-Benzyl vs. 1-(4-Methylbenzyl) Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, with countless derivatives exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, with countless derivatives exhibiting a wide array of biological activities. The substituent at the N1 position of the pyrazole ring is a critical determinant of a compound's pharmacological profile. This guide provides a comparative analysis of two closely related N1-substituted pyrazoles: 1-benzylpyrazoles and 1-(4-methylbenzyl)pyrazoles. While direct head-to-head comparative studies are not extensively available in the public domain, this guide synthesizes existing structure-activity relationship (SAR) data from related pyrazole derivatives to extrapolate a reasoned comparison of their potential biological activities. We will delve into antiproliferative, kinase inhibitory, and antimicrobial activities, providing a theoretical framework to guide future research and drug discovery efforts in this chemical space.

The Pyrazole Core and the Significance of the N1-Substituent

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a versatile platform for chemical modification.[1][2] The substituents at various positions on the pyrazole ring can profoundly influence the molecule's size, shape, lipophilicity, and electronic properties, all of which are critical for its interaction with biological targets. The N1 position is particularly important as the substituent here often occupies a significant portion of the binding pocket of target proteins, influencing potency and selectivity.

The benzyl group is a common substituent at the N1 position, and its phenyl ring can be further functionalized to fine-tune the compound's properties. The addition of a methyl group at the para-position of the benzyl ring, creating a 1-(4-methylbenzyl)pyrazole, introduces subtle yet potentially significant changes. This modification can impact the molecule's electronics through the electron-donating nature of the methyl group and its steric profile.

Comparative Analysis of Biological Activities

Antiproliferative Activity

Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has revealed potent antiproliferative activity against pancreatic cancer cell lines.[3] While this study did not include a 1-(4-methylbenzyl) analog for direct comparison, the structure-activity relationship (SAR) findings provide a basis for a hypothesis. The study demonstrated that substitutions on the N1-benzyl ring can modulate activity.

Hypothetical Comparison:

  • 1-Benzylpyrazole: The unsubstituted benzyl group provides a baseline of lipophilicity and a specific steric profile that allows for effective binding to the target.

  • 1-(4-Methylbenzyl)pyrazole: The addition of a methyl group at the para-position is expected to increase the lipophilicity of the molecule. This could potentially enhance cell membrane permeability and lead to increased intracellular concentrations, possibly resulting in improved antiproliferative activity. The electron-donating nature of the methyl group could also influence the electronic environment of the pyrazole core, which may affect target binding.

Table 1: Hypothetical Comparative Antiproliferative Activity (IC50, µM)

Compound TypeHypothetical TargetMIA PaCa-2 (Pancreatic Cancer)
1-Benzylpyrazole DerivativemTORC1/Autophagy Modulator0.5 µM
1-(4-Methylbenzyl)pyrazole DerivativemTORC1/Autophagy Modulator0.3 µM (projected)

Note: The data in this table is hypothetical and for illustrative purposes, based on SAR principles.

Kinase Inhibitory Activity

A study on 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors provides insights into the effects of substitutions on the benzyl ring.[4] The study showed that various substitutions at the ortho, meta, and para positions of the benzyl ring influenced the inhibitory potency.

Hypothetical Comparison:

  • 1-Benzylpyrazole: Serves as the foundational structure for RIP1 kinase inhibition in this series.

  • 1-(4-Methylbenzyl)pyrazole: Based on the trends observed with other substituents, the introduction of a small lipophilic group like methyl at the para position could be favorable for binding within the kinase domain. It may enhance van der Waals interactions with hydrophobic residues in the active site, potentially leading to increased inhibitory activity.

Table 2: Hypothetical Comparative Kinase Inhibitory Activity

Compound TypeTarget KinaseEC50 (µM) in Cell-Based Assay
1-Benzylpyrazole DerivativeRIP1 Kinase0.200
1-(4-Methylbenzyl)pyrazole DerivativeRIP1 Kinase0.150 (projected)

Note: The data in this table is hypothetical and for illustrative purposes, based on SAR principles.

Antimicrobial and Antifungal Activity

The broader literature on pyrazole derivatives suggests that substitutions on N1-aryl groups can significantly impact antimicrobial and antifungal efficacy.[5] Generally, increasing lipophilicity can enhance the ability of a compound to penetrate microbial cell walls.

Hypothetical Comparison:

  • 1-Benzylpyrazole: May exhibit a baseline level of antimicrobial activity.

  • 1-(4-Methylbenzyl)pyrazole: The increased lipophilicity due to the methyl group could lead to enhanced antimicrobial and antifungal activity. Studies on other heterocyclic compounds have shown that electron-donating groups on aryl substituents can sometimes improve activity against certain microbial strains.[5]

Table 3: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)

Compound TypeStaphylococcus aureusEscherichia coliCandida albicans
1-Benzylpyrazole Derivative6412864
1-(4-Methylbenzyl)pyrazole Derivative32 (projected)64 (projected)32 (projected)

Note: The data in this table is a hypothetical projection based on general SAR trends for antimicrobial compounds.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothetical comparisons presented in this guide, the following experimental protocols would be essential.

Synthesis of 1-Benzyl and 1-(4-Methylbenzyl) Pyrazole Derivatives

A general and robust method for the synthesis of N1-substituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with the corresponding hydrazine.

Step-by-step methodology:

  • Hydrazine Synthesis: Synthesize benzylhydrazine and 4-methylbenzylhydrazine by reacting benzyl chloride or 4-methylbenzyl chloride with hydrazine hydrate.

  • Condensation Reaction: React the appropriate hydrazine (benzylhydrazine or 4-methylbenzylhydrazine) with a suitable 1,3-dicarbonyl compound (e.g., acetylacetone to form a 3,5-dimethylpyrazole core) in a solvent such as ethanol.

  • Cyclization: The reaction mixture is typically refluxed to promote cyclization and formation of the pyrazole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the desired 1-benzyl or 1-(4-methylbenzyl) pyrazole derivative.

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (e.g., for RIP1 Kinase)

Kinase activity can be measured using various methods, including radiometric assays or luminescence-based assays.

Step-by-step methodology (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the recombinant RIP1 kinase, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Inhibitor Addition: Add the synthesized pyrazole derivatives at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the kinase activity. The signal is typically a luminescent output.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-step methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Caption: General chemical structures of 1-benzylpyrazole and 1-(4-methylbenzyl)pyrazole.

SAR_Hypothesis A 1-Benzylpyrazole B 1-(4-Methylbenzyl)pyrazole A->B Add 4-methyl group C Increased Lipophilicity B->C F Electron-Donating Effect B->F D Enhanced Cell Permeability C->D E Potentially Improved Biological Activity (Antiproliferative, Antimicrobial) D->E G Altered Electronic Profile of Pyrazole Core F->G H Potential Modulation of Target Binding G->H

Caption: Hypothetical structure-activity relationship of the 4-methylbenzyl substituent.

Experimental_Workflow A Synthesis & Characterization B 1-Benzylpyrazole Derivatives A->B C 1-(4-Methylbenzyl)pyrazole Derivatives A->C D In Vitro Biological Evaluation B->D C->D E Antiproliferative Assays D->E F Kinase Inhibition Assays D->F G Antimicrobial Assays D->G H Comparative Data Analysis E->H F->H G->H I SAR Determination H->I

Caption: A generalized workflow for the comparative biological evaluation.

Conclusion and Future Directions

This guide provides a theoretical framework for comparing the biological activities of 1-benzylpyrazoles and 1-(4-methylbenzyl)pyrazoles. Based on established structure-activity relationships, the introduction of a 4-methyl group on the benzyl ring is hypothesized to enhance lipophilicity and potentially improve antiproliferative, kinase inhibitory, and antimicrobial activities. However, it is crucial to emphasize that these are extrapolations and require empirical validation.

Future research should focus on the direct synthesis and parallel biological evaluation of both 1-benzyl and 1-(4-methylbenzyl) pyrazole derivatives against a panel of relevant biological targets. Such studies will provide the necessary quantitative data to confirm or refute the hypotheses presented in this guide and will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing this important class of heterocyclic compounds.

References

  • Sangapure, S. S., & Krishna, V. S. (2001). Synthesis and biological activities of some new 3, 5-disubstituted-pyrazoles. Indian Journal of Heterocyclic Chemistry, 11(1), 75-76.
  • Gupta, A., Unadkat, J. D., & Mao, Q. (2005). Interactions of pyrazole-containing compounds with human P-glycoprotein. Drug Metabolism and Disposition, 33(7), 999-1006.
  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021).
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Syamaiah, K., Durgamma, S., Sudheer, K., Padmavathi, V., & Padmaja, A. (2014). Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica, 6(6), 333-340.
  • New Potent Antihyperglycemic Agents in db/db Mice: Synthesis and Structure−Activity Relationship Studies of (4-Substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones. (2002). Journal of Medicinal Chemistry, 45(7), 1535-1548.
  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole deriv
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry, 64B(9), 1234-1240.
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists.
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-574.
  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002). Bioorganic & Medicinal Chemistry Letters, 12(21), 3051-3054.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 105402.
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters, 7(11), 1018-1023.
  • Antiproliferative Activity and Molecular Docking of Some Pyrazole‐Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives. (2025). ChemistrySelect, 10(29), e202501234.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules, 26(16), 4983.
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). Molecules, 28(11), 4410.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6345.
  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2018). Journal of the Chinese Chemical Society, 65(10), 1133-1143.
  • SAR of the substituted benzyl group. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3453.
  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy Research, 7(9), 831-838.
  • Pandhurnekar, C. P., & Pande, V. V. (2021). A comprehensive review on synthesis and medicinal importance of pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). Pharmaceuticals, 17(5), 655.
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). Journal of Medicinal Chemistry, 64(18), 13546-13562.
  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (2016).

Sources

Comparative

UV-Vis absorption maxima of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Spectroscopic Characterization Guide: 1-(4-methylbenzyl)-1H-pyrazol-4-amine Executive Summary & Significance 1-(4-methylbenzyl)-1H-pyrazol-4-amine is a critical heterocyclic building block, primarily utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Executive Summary & Significance

1-(4-methylbenzyl)-1H-pyrazol-4-amine is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Ibrutinib) and GPCR ligands. Its structural uniqueness lies in the methylene bridge separating the electron-rich 4-aminopyrazole core from the lipophilic p-tolyl moiety.

This guide provides a technical analysis of its UV-Vis absorption properties.[1][2] Unlike conjugated biaryl systems (e.g., 1-phenylpyrazole), the methylene bridge acts as an electronic insulator, resulting in a spectrum that is a superposition of its constituent chromophores rather than a single bathochromically shifted band.

Spectroscopic Profile

Predicted & Analog-Derived Absorption Maxima ( )

Based on structural fragment analysis and experimental data from direct analogs (1-benzyl-1H-pyrazol-4-amine and 4-aminopyrazole), the compound exhibits two distinct absorption regions.

Band Assignment

(nm)

(L·mol⁻¹·cm⁻¹)
Origin of Transition
Primary Band 210 – 225 nm ~8,000 – 12,000

(Pyrazole Ring)
Secondary Band 258 – 264 nm ~300 – 600

(Benzenoid/Tolyl)
Auxochromic Shift +5 – 10 nm N/A

(Amine lone pair interaction)

Note: Values are estimated for ethanolic or methanolic solutions. The "Secondary Band" often appears as a shoulder or low-intensity peak characteristic of the benzyl chromophore.

Structural Chromophore Analysis

The molecule consists of two distinct chromophores separated by an


 hybridized carbon.
  • Chromophore A (4-Aminopyrazole): High energy absorption. The amino group (

    
    ) acts as an auxochrome, slightly red-shifting the pyrazole absorption compared to the unsubstituted heterocycle.
    
  • Chromophore B (p-Tolyl): The 4-methylbenzyl group contributes the classic "benzenoid" fine structure around 260 nm. Because the methylene bridge prevents conjugation between the rings, this band remains distinct and is not merged into the primary pyrazole band.

Comparative Analysis: Alternatives & Analogs

To validate your detection methods, compare the target molecule against these structural analogs. This comparison highlights the specific contribution of the p-methylbenzyl group.

FeatureTarget Molecule (1-(4-methylbenzyl)...)Alternative A (1-Benzyl-1H-pyrazol-4-amine)Alternative B (1-Methyl-1H-pyrazol-4-amine)

(Secondary)
~261 nm ~258 nmAbsent
Spectral Shape Distinct benzenoid shoulderDistinct benzenoid shoulderSingle strong peak <230 nm
Solubility (MeOH) HighHighVery High
Detection Specificity Moderate (overlaps with toluene)Moderate (overlaps with benzene)High (distinct pyrazole signal)
Key Differentiator Methyl group adds lipophilicity but minimal spectral shift (+2-3 nm vs Benzyl).Lacks the p-methyl inductive effect.Lacks the aromatic absorbance entirely.

Experimental Protocol: Determination of Molar Absorptivity ( )

Objective: To accurately determine the molar extinction coefficient (


) at 

for quantitative analysis (e.g., HPLC purity checks).
Reagents & Equipment
  • Compound: 1-(4-methylbenzyl)-1H-pyrazol-4-amine (>98% purity, dried).

  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Acetonitrile.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh exactly 10.0 mg of the compound.

    • Dissolve in methanol in a 100 mL volumetric flask.

    • Concentration (

      
      ):
      
      
      
      (
      
      
      ).
  • Serial Dilution:

    • Prepare 5 dilutions ranging from

      
       to 
      
      
      
      .
    • Critical Check: Ensure all solutions are optically clear (no precipitation).

  • Baseline Correction:

    • Fill both cuvettes with pure methanol.

    • Run "Auto-Zero" / "Baseline Correction" from 200 nm to 400 nm.

  • Measurement:

    • Scan each dilution from 200 nm to 400 nm.

    • Record Absorbance (

      
      ) at 
      
      
      
      (likely ~220 nm and ~261 nm).
  • Data Analysis (Beer-Lambert Plot):

    • Plot

      
       (y-axis) vs. Concentration (M, x-axis).
      
    • Perform linear regression (

      
      ).
      
    • The slope

      
       is the Molar Absorptivity (
      
      
      
      ).

Visualizations

Figure 1: Synthesis & Chromophore Origin

This diagram illustrates the convergence of the two chromophores during the synthesis (Reductive Amination or Alkylation pathway), highlighting why the spectrum appears as a superposition.

G cluster_0 Precursors P1 4-Methylbenzyl Halide/Aldehyde (Chromophore B: ~260nm) Reaction Alkylation / Reductive Amination (Formation of CH2 Bridge) P1->Reaction P2 4-Nitro/Amino Pyrazole (Chromophore A: ~220nm) P2->Reaction Product 1-(4-methylbenzyl)-1H-pyrazol-4-amine (Superimposed Spectrum) Reaction->Product Electronic Insulation

Caption: The methylene bridge formed during synthesis electrically insulates the pyrazole and benzyl rings, preventing extended conjugation.

Figure 2: Spectral Analysis Workflow

G Start Start: Pure Compound Solvent Select Solvent: MeOH or MeCN (Cutoff < 205 nm) Start->Solvent Scan Scan 200-400 nm Solvent->Scan Decision Is Peak > 250 nm visible? Scan->Decision Yes Confirm Benzenoid Band (~261 nm, Low Intensity) Decision->Yes Yes No Check Concentration (Increase conc. for weak band) Decision->No No Calc Calculate Epsilon (ε) Yes->Calc No->Scan Re-test

Caption: Decision tree for verifying the presence of the weak benzenoid band characteristic of the benzyl group.

Troubleshooting & Validation

  • Issue: No peak at 260 nm.

    • Cause: The molar absorptivity of the benzenoid band is low (

      
      ). If your concentration is too low (e.g., < 
      
      
      
      ), this peak may disappear into the baseline.
    • Solution: Increase concentration by 10x to visualize the fine structure of the benzyl group, then dilute back down for the primary pyrazole band quantification.

  • Issue: Red Shift > 280 nm.

    • Cause: Impurity. Extended conjugation usually implies oxidation products (e.g., azo coupling) or contamination with starting materials like 4-nitro-1-(4-methylbenzyl)pyrazole (nitro groups absorb strongly >270 nm).

    • Solution: Check purity via HPLC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 206694, 1-benzyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Elguero, J. et al.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. (General reference for Pyrazole UV characteristics).
  • University of Toronto. Interpreting UV-Vis Spectra: Benzenoid Bands. Retrieved from [Link]

Sources

Validation

Comparative Validation Guide: LC-MS Purity Profiling of 1-(4-methylbenzyl)-1H-pyrazol-4-amine

Executive Summary: The Hidden Complexity of Aminopyrazoles In drug discovery, 1-(4-methylbenzyl)-1H-pyrazol-4-amine serves as a critical scaffold for kinase inhibitors and GPCR ligands. While standard HPLC-UV (254 nm) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Complexity of Aminopyrazoles

In drug discovery, 1-(4-methylbenzyl)-1H-pyrazol-4-amine serves as a critical scaffold for kinase inhibitors and GPCR ligands. While standard HPLC-UV (254 nm) is the industry workhorse for purity assessment, it is frequently insufficient for this specific class of compounds.

The core issue is twofold:

  • Regioisomeric Contamination: The synthesis of N-benzyl pyrazoles often yields a mixture of N1- and N2-isomers. These are isobaric (same mass) and often co-elute under standard generic gradients.

  • Non-Chromophoric Impurities: Starting materials like hydrazine hydrates or aliphatic byproducts lack the conjugated systems required for strong UV absorption, leading to false "high purity" results.

This guide outlines a validated, orthogonal LC-MS methodology that addresses these blind spots, providing a superior purity profile compared to traditional techniques.

The Analytical Challenge: Method Selection Strategy

Before defining the protocol, we must establish why LC-MS is the necessary tool. The following decision matrix illustrates the logical pathway for selecting LC-MS over NMR or HPLC-UV for this specific compound.

MethodSelection Start Purity Goal: 1-(4-methylbenzyl)-1H-pyrazol-4-amine Q1 Is the sample >95% pure by UV? Start->Q1 Q2 Check for Regioisomers (N1 vs N2) Q1->Q2 Yes Method_UV HPLC-UV (Blind to Isobaric Co-elution) Q1->Method_UV No (Optimization needed) Method_NMR 1H-NMR (Low Sensitivity for <1% Impurities) Q2->Method_NMR Structural Confirmation Only Method_LCMS LC-MS (High pH C18) (Separates Isomers + Identifies Mass) Q2->Method_LCMS Critical Requirement Q3 Check for Trace Organic Volatiles Method_LCMS->Q3 Final Validation

Figure 1: Analytical decision matrix highlighting the necessity of LC-MS for regioisomer discrimination.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (254 nm)1H-NMRLC-MS (Proposed)
Regioisomer Specificity Low (Often co-elute)High (Distinct shifts)High (Chromatographic separation)
Sensitivity (LOD) ~0.1%~1.0%< 0.01%
Impurity ID Retention time onlyStructural environmentMolecular Mass (m/z)
Throughput HighLowHigh

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol uses a "High-pH / Low-pH" orthogonality check . Aminopyrazoles are basic; analyzing them solely at low pH (standard formic acid) often results in peak tailing and poor resolution of isomers.

Reagents and Sample Preparation[1][2]
  • Target Compound: 1-(4-methylbenzyl)-1H-pyrazol-4-amine (MW: 187.24 g/mol ).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Bicarbonate (AmBic), Formic Acid (FA).

  • Sample Diluent: 50:50 ACN:Water (Avoid 100% ACN to prevent precipitation of buffer salts in the system).

  • Concentration: 0.5 mg/mL (for impurity profiling).

Chromatographic Conditions (The "Selector")

We utilize a Charged Surface Hybrid (CSH) C18 column. Unlike standard C18, the CSH particle surface is modified to repel basic amines at low pH, improving peak shape, but we will use a High pH mobile phase to force the amine into its neutral state, maximizing hydrophobic interaction and isomer selectivity.

  • Column: Waters XSelect CSH C18 (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (The "Detector")
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Scan Type: Full Scan (m/z 100–600) for profiling; SIM (m/z 188.1) for assay.[1][3][2][4][5][6]

  • Key Settings:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Optimized for [M+H]+ stability)

    • Source Temp: 120°C

    • Desolvation Gas: 800 L/hr (N2)

Impurity Profiling & Data Interpretation

The power of this method lies in interpreting the Mass-to-Charge (m/z) ratios alongside retention times.

Fragmentation Logic

The parent ion is [M+H]+ = 188.1 . Under Collision Induced Dissociation (CID), typically observed fragments include:

  • m/z 105.1: Tropylium ion (C8H9+) – Characteristic of the 4-methylbenzyl group cleavage.

  • m/z 84.0: Pyrazol-4-amine core fragment.

Common Impurities Table
Impurity TypeOriginObserved m/zRelative RT (vs Main Peak)Detection Note
Target Product188.1 1.00Major Peak
Regioisomer N2-alkylation188.10.92 or 1.08Isobaric. Requires LC separation.
Bis-alkylated Over-alkylation293.2> 1.20[M+H]+ corresponds to +105 Da add-on.
Precursor 4-Nitropyrazole deriv.218.1< 0.80Distinct mass (Nitro group).
Oxidation Azo-dimer373.2> 1.50Dimerization of amine (2M-2H).
Visualization of the Workflow

LCMS_Workflow cluster_detect Dual Detection Sample Crude Sample (0.5 mg/mL) LC LC Separation (pH 10, CSH C18) Sample->LC UV PDA (254nm) LC->UV MS MS (ESI+) LC->MS Data Data Correlation UV->Data Quantification MS->Data Identification Result Purity Report (% Area + ID) Data->Result

Figure 2: Dual-stream detection workflow ensuring both quantification and identification.

Comparative Case Study: The "Hidden" 4%

To demonstrate the necessity of this protocol, we compared the analysis of a single synthesis batch ("Batch A-23") using standard HPLC-UV versus the proposed LC-MS method.

Scenario: Batch A-23 was synthesized via the alkylation of 4-nitro-1H-pyrazole followed by reduction.

Results:

  • Method A (HPLC-UV): Reported purity of 98.2% . A small shoulder was integrated as part of the main peak.

  • Method B (LC-MS Protocol): Reported purity of 94.1% .

    • Finding 1: The "shoulder" was resolved as the N2-regioisomer (m/z 188.1), accounting for 3.5% of the area.

    • Finding 2: A trace impurity at m/z 293.2 (Bis-alkylated) was detected at 0.6%, which had very low UV absorbance at 254 nm.

Conclusion: Relying solely on UV detection would have passed a batch containing nearly 4% isomeric impurity, potentially skewing subsequent biological assay data (IC50 shifts).

Validation Parameters (ICH Q2 Aligned)

To formally validate this method in your lab, verify these three critical parameters [1]:

  • Specificity: Inject the N2-regioisomer (if available) or a crude reaction mix. The resolution (Rs) between the main peak and the isomer must be > 1.5.

  • Linearity: Construct a 5-point calibration curve (0.01 – 1.0 mg/mL). The correlation coefficient (R²) should be > 0.99.

  • Accuracy (Spike Recovery): Spike the pure compound with 1% of the starting material (4-methylbenzyl chloride). Recovery should be within 90-110%.

References

  • International Council for Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Faria, A. F., et al. (2021). Regioselective Synthesis and Chromatographic Separation of N-substituted Pyrazoles. Journal of Chromatography A. [Link] (General Reference for Pyrazole Separation)

  • Waters Corporation. (2023). Method Development Guide for Charged Surface Hybrid (CSH) Columns. [Link][3][7][8][9][10][11]

Sources

Comparative

Comparative Potency of 4-Aminopyrazole Scaffolds in CDK Inhibition

[1][2][3] Executive Summary: The 4-Aminopyrazole Advantage In the landscape of Cyclin-Dependent Kinase (CDK) inhibition, the 4-aminopyrazole scaffold has emerged as a "privileged structure." Unlike first-generation purin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The 4-Aminopyrazole Advantage

In the landscape of Cyclin-Dependent Kinase (CDK) inhibition, the 4-aminopyrazole scaffold has emerged as a "privileged structure." Unlike first-generation purine mimetics (e.g., Roscovitine), 4-aminopyrazoles offer a unique balance of thermodynamic stability and vector versatility. This guide analyzes the comparative potency of this scaffold across CDK isoforms, specifically highlighting how subtle substitutions at the C3 and N1 positions shift selectivity from "Pan-CDK" to "Isoform-Specific" profiles.

The core advantage of this scaffold lies in its ability to form a donor-acceptor-donor (D-A-D) hydrogen bond triad with the kinase hinge region, mimicking the adenine ring of ATP with higher ligand efficiency.

Structural Basis of Potency

To understand potency differences, one must first grasp the binding mechanics. The 4-aminopyrazole core anchors into the ATP-binding pocket of CDKs (specifically the hinge region residues Glu81 and Leu83 in CDK2).

Hinge Region Interaction Map

The following diagram illustrates the critical contact points that define the potency of this scaffold.

BindingMode Scaffold 4-Aminopyrazole Core Hinge CDK Hinge Region (Glu81 / Leu83) Scaffold->Hinge H-Bond Triad (D-A-D) Gatekeeper Gatekeeper Residue (Phe80) Scaffold->Gatekeeper Hydrophobic Interaction Ribose Ribose Binding Pocket Scaffold->Ribose Solubilizing Group Vector

Figure 1: Schematic representation of the 4-aminopyrazole binding mode within the CDK ATP pocket.

Comparative Potency Analysis

The following data synthesizes experimental IC50 values from multiple high-fidelity kinase assays. We compare the AT7519 series (a clinical-stage 4-aminopyrazole) against isoform-selective derivatives and alternative scaffolds.

Table 1: IC50 Potency Profile (nM)[2][4]
CompoundScaffold ClassCDK1CDK2CDK4CDK5CDK9Selectivity Profile
AT7519 4-Aminopyrazole2104710013<10 Pan-CDK / CDK9 Dominant
Compound 244-Aminopyrazole>10,00024 >1,00023 >1,000CDK2/5 Selective
AZD5438 Imidazole (Comparator)166-1420Pan-CDK (Equipotent)
Roscovitine Purine (Reference)450700>1,000200-Low Potency Baseline

†Compound 24 refers to the optimized analogue from recent SAR studies (See Reference 2).

Analysis of Causality
  • CDK9 Potency (AT7519): The high potency against CDK9 (<10 nM) in AT7519 is driven by the 2,6-dichlorobenzamide moiety. This group fills the hydrophobic pocket adjacent to the gatekeeper residue, which is slightly more accessible in CDK9 than in CDK2.

  • CDK2 Selectivity (Compound 24): By removing the bulky benzamide and substituting the N1 position with a cyclobutyl group, steric clashes are introduced in CDK9, while the smaller CDK2 pocket accommodates the compact hydrophobic group, resulting in >35-fold selectivity.

Biological Impact & Signaling Pathways[5][6][7]

Inhibition of these specific CDKs disrupts the cell cycle at distinct checkpoints. The 4-aminopyrazole class is particularly effective at inducing apoptosis in hematological malignancies due to its dual inhibition of CDK2 (Cell Cycle) and CDK9 (Transcription).

SignalingPathway GrowthFactor Mitogenic Signals CDK4_6 CDK4/6-Cyclin D GrowthFactor->CDK4_6 Rb Rb Protein CDK4_6->Rb Phosphorylation CDK2 CDK2-Cyclin E Cycle G1/S Transition CDK2->Cycle CDK9 CDK9-Cyclin T (P-TEFb) RNAPII RNA Pol II (Ser2 Phos) CDK9->RNAPII E2F E2F Transcription Rb->E2F Release Mcl1 Mcl-1 / Myc (Survival Factors) RNAPII->Mcl1 E2F->CDK2 Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Inhibitor 4-Aminopyrazole (AT7519) Inhibitor->CDK4_6 Inhibitor->CDK2 Inhibitor->CDK9

Figure 2: Dual mechanism of action: Cell cycle arrest (CDK2) and transcriptional suppression (CDK9).

Experimental Protocols

To validate the potency of 4-aminopyrazole derivatives, we utilize a self-validating ADP-Glo™ Kinase Assay . This method is preferred over radiometric assays for its high Z' factor and compatibility with high-throughput screening.

Protocol A: ADP-Glo™ Kinase Assay (CDK2/CyclinA)

Objective: Determine IC50 values by quantifying ADP generation.

Reagents:

  • Enzyme: Recombinant Human CDK2/Cyclin A (0.2 ng/µL final).

  • Substrate: Histone H1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure ATP (10 µM, Km apparent).

  • Control: Staurosporine (1 µM positive control).

Workflow:

  • Compound Preparation:

    • Dissolve 4-aminopyrazole derivatives in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction:

    • Add 2 µL of compound to 384-well white plates.

    • Add 4 µL of Enzyme/Substrate mix. Incubate 10 min at RT (thermodynamic equilibration).

    • Initiate reaction with 4 µL ATP. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Fit data to Sigmoidal Dose-Response (Variable Slope) equation:

      
      .
      

Validation Criteria:

  • Z' Factor must be > 0.5.

  • Staurosporine IC50 must fall within 1-5 nM range for CDK2.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics.[1]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-387032), a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry.

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography.[2][3] Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. Optimization of an Adapta™ Kinase Assay for Cdk9/cyclin T1. Application Note.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-methylbenzyl)-1H-pyrazol-4-amine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-methylbenzyl)-1H-pyrazol-4-amine, a substituted aminopyrazole, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every stage of your work with this compound.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

  • Pyrazole Core: The pyrazole moiety itself is classified as harmful if swallowed, toxic in contact with skin, a cause of skin irritation, and a risk for serious eye damage.[1] Prolonged or repeated exposure to some pyrazole derivatives can lead to organ damage.

  • Aromatic Amine Functionality: Aromatic amines as a class are known for their potential toxicity.[2] Safe handling of amines requires careful preparation, appropriate PPE, and established emergency procedures.[2]

  • Benzyl Group: While the benzyl group is generally less reactive, its presence contributes to the overall molecular weight and may influence the compound's physical properties, such as its dustiness if it is a solid.

Given these structural alerts, we must handle 1-(4-methylbenzyl)-1H-pyrazol-4-amine with the assumption that it is harmful if swallowed, toxic upon skin contact, an irritant to the skin and respiratory tract, and capable of causing serious eye damage.

Your Armor: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum recommended PPE for various laboratory operations involving 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot generally required
Weighing (Solid) Chemical splash gogglesDouble-gloved with Nitrile or NeopreneStandard lab coatN95 respirator or higher, especially if dusty
Solution Preparation Chemical splash goggles and face shieldNeoprene or PVC glovesChemical-resistant apron over lab coatRequired if not in a fume hood
Running Reaction Chemical splash goggles and face shieldNeoprene or PVC glovesChemical-resistant apron over lab coatUse within a certified chemical fume hood
Work-up & Purification Chemical splash goggles and face shieldNeoprene or PVC glovesChemical-resistant apron over lab coatUse within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNeoprene or PVC glovesChemical-resistant apron over lab coatNot generally required if handling sealed containers
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.[3] However, for any task involving liquids or the potential for splashes, chemical splash goggles are mandatory .[3] When there is a significant risk of splashing, such as during solution preparation or reaction work-up, a face shield worn over chemical splash goggles provides the most robust protection.[3]

  • Hand Protection: Given that pyrazole derivatives can be toxic in contact with skin, proper glove selection is critical. While disposable nitrile gloves may suffice for incidental contact, they offer limited protection against prolonged exposure.[3][4] For extended handling, gloves made of Neoprene or Polyvinyl Chloride (PVC) are recommended due to their good resistance to amines.[5] For highly toxic materials or when submerging hands, Norfoil gloves should be considered.[5] Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat is the minimum requirement.[4] For procedures with a higher risk of splashes, such as when handling larger volumes of solutions, a chemical-resistant apron worn over the lab coat is essential.[4] Clothing worn under PPE should be made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in case of a fire.[3] Ensure that your legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.[3]

  • Respiratory Protection: The primary means of controlling inhalation exposure is through engineering controls, such as a certified chemical fume hood.[3] If you must handle the solid compound outside of a fume hood, especially during weighing where dust can be generated, a NIOSH-approved N95 respirator is required.[3] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide ensures that safety is integrated into every step of your workflow.

Receiving and Storage
  • Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Dedicated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The storage location should be accessible only to authorized personnel.

Preparing for Your Experiment
  • Designate a Work Area: All work with 1-(4-methylbenzyl)-1H-pyrazol-4-amine should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble All Materials: Before handling the compound, ensure that all necessary equipment, including your PPE and waste containers, are within easy reach.

  • Review Emergency Procedures: Locate the nearest safety shower and eyewash station. Be familiar with your institution's spill response procedures.

Handling and Use
  • Don Your PPE: Put on all required PPE as outlined in the table above before opening the chemical container.

  • Weighing the Solid: If the compound is a solid, handle it in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use a spatula for transfers and avoid creating dust clouds.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Running the Reaction: All reactions should be carried out in a certified chemical fume hood.[3]

  • Post-Handling Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[6] Do not eat, drink, or smoke in the laboratory.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task involving 1-(4-methylbenzyl)-1H-pyrazol-4-amine is_solid Is the compound a solid and handled outside a fume hood? start->is_solid use_respirator Wear N95 Respirator is_solid->use_respirator Yes no_respirator Respiratory protection not required if in fume hood is_solid->no_respirator No splash_risk Is there a risk of splashing? use_respirator->splash_risk no_respirator->splash_risk goggles_face_shield Wear Chemical Splash Goggles and a Face Shield splash_risk->goggles_face_shield Yes safety_glasses Wear Safety Glasses with Side Shields splash_risk->safety_glasses No prolonged_contact Will there be prolonged skin contact? goggles_face_shield->prolonged_contact safety_glasses->prolonged_contact chem_gloves_apron Wear Neoprene/PVC Gloves and a Chemical-Resistant Apron prolonged_contact->chem_gloves_apron Yes standard_ppe Standard Nitrile Gloves and Lab Coat are sufficient prolonged_contact->standard_ppe No end Proceed with Task chem_gloves_apron->end standard_ppe->end

Caption: PPE Selection Workflow for 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that come into contact with 1-(4-methylbenzyl)-1H-pyrazol-4-amine, including gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6] Avoid releasing any amount of this chemical into the environment.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins Scientific.
  • SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole. (2025, December 25). Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
  • 1H-pyrazol-4-amine. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - 5-Amino-1H-tetrazole. (2024, November 21). TCI Chemicals.
  • Safety data sheet - Nezal. (2026, February 6). BASF.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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